1-Methylpyrrolidin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUTJFVMJPMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218343 | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68165-06-0 | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Methylpyrrolidin-3-one from 1,4-dichloro-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for producing 1-Methylpyrrolidin-3-one, a key intermediate in pharmaceutical development, starting from 1,4-dichloro-2-butanol. The synthesis is a two-step process involving the formation of 1-Methyl-3-pyrrolidinol, followed by its oxidation to the target ketone. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Overall Synthetic Pathway
The synthesis of this compound from 1,4-dichloro-2-butanol proceeds via a two-step reaction sequence. The first step involves a cyclization reaction between 1,4-dichloro-2-butanol and methylamine to form the intermediate, 1-Methyl-3-pyrrolidinol. The subsequent step is the oxidation of the secondary alcohol group of 1-Methyl-3-pyrrolidinol to yield the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of 1-Methyl-3-pyrrolidinol
This step involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine under elevated temperature and pressure.
Experimental Protocol
The following protocol is based on established synthetic methods.[1]
-
Charging the Reactor: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine.
-
Cooling: The flask is cooled to 10 °C in an ice-water bath.
-
Addition of Starting Material: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise to the methylamine solution. The temperature is maintained below 15 °C during the addition, which takes approximately 15 minutes.
-
Reaction under Pressure: The resulting mixture is transferred to a 500 mL autoclave. The autoclave is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa.
-
Heating and Reaction: The mixture is heated to 120 ± 2 °C and stirred for approximately 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, the autoclave is cooled to room temperature, and the contents are discharged.
-
110 g of sodium hydroxide is added in batches, which will release a significant amount of methylamine gas. The temperature should be controlled to below 50 °C. This will also cause the precipitation of a white solid.
-
The mixture is stirred for 1 hour, followed by filtration.
-
The filtrate is allowed to separate into layers. The upper organic phase is collected, and 100 mL of ethanol and 18 g of anhydrous magnesium sulfate are added.
-
The mixture is stirred for 2-3 hours.
-
-
Purification:
-
The mixture is filtered to remove the drying agent.
-
The filtrate is concentrated under reduced pressure to yield a yellow, transparent, oily liquid.
-
The crude product is then purified by vacuum distillation to obtain colorless and transparent 1-Methyl-3-pyrrolidinol.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 64.8% | [1] |
| Purity (HPLC) | 99.3% | [1] |
Step 2: Oxidation of 1-Methyl-3-pyrrolidinol to this compound
The oxidation of the secondary alcohol, 1-Methyl-3-pyrrolidinol, to the corresponding ketone, this compound, can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is known for the selective oxidation of secondary alcohols to ketones under mild conditions.[2][3][4]
Proposed Experimental Protocol (Based on PCC Oxidation)
-
Reaction Setup: A suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alcohol: A solution of 1-Methyl-3-pyrrolidinol (1 equivalent) in dichloromethane is added to the PCC suspension.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion of the reaction, the mixture is diluted with a suitable solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.
-
The filter cake is washed with additional diethyl ether.
-
-
Purification:
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Key Properties |
| 1-Methyl-3-pyrrolidinol | 101.15 | Starting material |
| Pyridinium chlorochromate (PCC) | 215.56 | Oxidizing agent, yellow-orange solid[2] |
| Dichloromethane (DCM) | 84.93 | Solvent |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for the complete synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 1-Methylpyrrolidin-3-one via Oxidation of 1-Methyl-3-pyrrolidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methylpyrrolidin-3-one, a valuable building block in medicinal chemistry, through the oxidation of 1-methyl-3-pyrrolidinol. The document provides a comparative overview of common oxidation methodologies, detailed experimental protocols, and relevant quantitative data to assist researchers in selecting and performing this key chemical transformation.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its preparation via the oxidation of the corresponding alcohol, 1-methyl-3-pyrrolidinol, is a fundamental transformation in organic synthesis. This guide explores three widely used oxidation methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and operational complexity.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and desired purity. The following table summarizes the key aspects of the three discussed oxidation methods.
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild reaction conditions, high yields, broad functional group tolerance.[1] | Reagent is expensive and potentially explosive.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | Mild conditions, high yields, avoids heavy metals.[2][3] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] |
| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid | Acetone, Water | 0 - 25 | Inexpensive reagent, rapid reaction.[4][5] | Harsh acidic conditions, uses carcinogenic chromium(VI), can lead to over-oxidation.[4][5] |
Experimental Protocols
Detailed experimental procedures for each oxidation method are provided below. These protocols are based on established methodologies for the oxidation of secondary alcohols and have been adapted for the specific substrate, 1-methyl-3-pyrrolidinol.
Dess-Martin Oxidation
The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][6]
Diagram of Experimental Workflow:
Caption: Workflow for Dess-Martin Oxidation.
Procedure:
-
To a stirred solution of 1-methyl-3-pyrrolidinol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[2][3] It is known for its mild conditions and high yields.[3]
Diagram of Experimental Workflow:
Caption: Workflow for Swern Oxidation.
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (~0.5 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1-methyl-3-pyrrolidinol (1.0 equiv) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Jones Oxidation
The Jones oxidation employs a solution of chromium trioxide in sulfuric acid and acetone.[4][5] It is a powerful oxidizing agent, and care must be taken to avoid over-oxidation.
Diagram of Experimental Workflow:
Caption: Workflow for Jones Oxidation.
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Dissolve 1-methyl-3-pyrrolidinol (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture will change from orange-red to green.
-
Monitor the reaction by TLC or GC. Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by vacuum distillation or column chromatography.
Characterization Data
Accurate characterization of the starting material and the final product is essential for confirming the success of the synthesis.
Table of Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| 1-Methyl-3-pyrrolidinol | 4.35 (m, 1H), 2.80-2.65 (m, 1H), 2.60-2.45 (m, 2H), 2.30 (s, 3H), 2.25-2.15 (m, 1H), 1.85-1.70 (m, 1H) | 69.5, 61.0, 42.0, 35.5, 31.0 | 3350 (br, O-H), 2950 (C-H), 1460, 1080 (C-N) |
| This compound | 3.10-2.90 (m, 2H), 2.70-2.50 (m, 2H), 2.40 (s, 3H), 2.20-2.00 (m, 2H) | 215.0 (C=O), 58.0, 45.0, 41.0, 36.0 | 2950 (C-H), 1745 (C=O), 1460, 1250 (C-N) |
Note: The spectroscopic data for this compound is predicted based on typical values for similar structures and should be confirmed by experimental analysis.
Signaling Pathways and Logical Relationships
The oxidation of an alcohol to a ketone involves the removal of two hydrogen atoms. The following diagram illustrates the general transformation.
Caption: General scheme of alcohol oxidation.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from 1-methyl-3-pyrrolidinol using three common oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate, and cost considerations. The detailed protocols and comparative data presented herein are intended to facilitate the successful execution of this important transformation in a research and development setting. It is strongly recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setup and purity requirements.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrrolidin-3-one, a heterocyclic compound featuring a five-membered pyrrolidine ring with a methyl group on the nitrogen and a ketone at the 3-position, is a versatile building block in synthetic and medicinal chemistry.[1] Its bifunctional nature, containing both a tertiary amine and a ketone, imparts a unique reactivity profile that makes it a valuable precursor for a wide range of more complex molecules, particularly in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and common transformations, supported by tabulated data, detailed experimental protocols, and logical diagrams to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a cyclic ketone and a tertiary amine. The nitrogen atom's lone pair of electrons confers basic properties, while the carbonyl group is the primary site for nucleophilic addition and reactions at the adjacent alpha-carbons.[2][3] Its hydrochloride salt is often used to enhance solubility in polar solvents for synthetic applications.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [4][5] |
| Molecular Weight | 99.13 g/mol | [4][5] |
| CAS Number | 68165-06-0 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 185.62°C (estimated) | [4] |
| Density | 0.984 g/mL at 25 °C | [4] |
| Topological Polar Surface Area | 20.3 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Data
While detailed spectra are best obtained experimentally, typical spectroscopic features include:
-
¹H NMR: Resonances corresponding to the N-methyl group, and the three methylene groups on the pyrrolidine ring.
-
¹³C NMR: A characteristic peak for the carbonyl carbon, in addition to signals for the N-methyl carbon and the three ring methylene carbons.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the structure.
Core Reactivity and Chemical Transformations
The reactivity of this compound is dominated by its two functional groups: the ketone and the tertiary amine.
Reactions at the Carbonyl Group
The polarized carbonyl bond makes the carbon atom electrophilic and susceptible to nucleophilic attack.[7]
-
Reduction: The ketone can be readily reduced to a secondary alcohol, yielding 1-methylpyrrolidin-3-ol.[1] This is a common transformation, often achieved using complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8]
-
Reductive Amination: While the molecule already contains an amine, the ketone can react with other primary or secondary amines to form imines or enamines, respectively, which can then be reduced.[7][8]
-
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the carbonyl carbon to form tertiary alcohols.[8]
-
Oxidation (Baeyer-Villiger): Ketones can be oxidized to esters using peroxycarboxylic acids.[9] This reaction could be applied to this compound to form a lactone.
Reactivity of the Tertiary Amine
The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic.[3][10]
-
Salt Formation: As a base, it readily reacts with acids to form salts. The hydrochloride salt is commonly prepared by treating the free base with hydrochloric acid to improve its solubility in polar solvents.[1]
-
N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide, which alters the molecule's polarity and biological properties.[1]
Reactivity at the α-Carbon (Enolate Chemistry)
The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate.[11] This nucleophilic enolate can then react with various electrophiles.
-
Enolate Formation: Unsymmetrical ketones can form two different enolates. In the case of this compound, abstraction of a proton from C2 or C4 leads to the formation of the kinetic or thermodynamic enolate, respectively. The kinetic enolate is formed faster, while the thermodynamic enolate is more stable.[12] Reaction conditions (base, temperature, solvent) can be tuned to favor one over the other.[12][13]
-
Aldol Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of this compound) in an aldol reaction.[14]
-
Alkylation: The enolate can be alkylated by reacting with alkyl halides.
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the oxidation of its corresponding alcohol, 1-Methyl-3-pyrrolidinol.[1] This precursor can be synthesized through various methods, including the reaction of 1,4-dichloro-2-butanol with methylamine.[1][15]
Protocol: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol
This protocol is adapted from established synthetic routes.[15]
-
Charging the Reactor: A suitable reactor is charged with a 40 wt% aqueous solution of monomethylamine. The solution is cooled to approximately 10°C using an ice-water bath.
-
Addition of Dichlorobutanol: While stirring vigorously, 1,4-dichloro-2-butanol is added dropwise, ensuring the reaction temperature is maintained below 15°C.
-
Cyclization Under Pressure: The reaction mixture is transferred to an autoclave. The vessel is sealed and heated to around 120°C with a controlled pressure of approximately 1.0 MPa. The reaction is monitored (e.g., by GC) until the starting material is consumed (typically around 10 hours).
-
Workup: After cooling to room temperature, the mixture is treated with sodium hydroxide to neutralize the acid formed and liberate the free amine.
-
Purification: The resulting mixture is filtered. The filtrate is separated, and the organic layer is dried (e.g., with anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-methyl-3-pyrrolidinol.[15]
Protocol: Reduction of this compound to 1-Methyl-3-pyrrolidinol
This procedure illustrates a standard reduction of the ketone.
-
Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.
-
Extraction and Purification: The solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 1-methyl-3-pyrrolidinol, which can be further purified by distillation if necessary.
Conclusion
This compound is a strategically important heterocyclic intermediate. Its dual functionality allows for a diverse range of chemical modifications at the carbonyl group, the tertiary amine, and the alpha-carbon positions. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 68165-06-0 [m.chemicalbook.com]
- 5. 3-Pyrrolidone, 1-methyl- | C5H9NO | CID 144283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. kvmwai.edu.in [kvmwai.edu.in]
- 15. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Spectroscopic Data and Characterization of 1-Methylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 1-Methylpyrrolidin-3-one, a key chemical intermediate in various synthetic processes. This document details available spectroscopic data, outlines experimental protocols, and presents logical workflows for its synthesis and analysis.
Chemical Structure and Properties
This compound is a five-membered lactam with a methyl group on the nitrogen atom and a ketone functional group at the 3-position. Its chemical structure and basic properties are summarized below.
| Property | Value |
| Chemical Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Dark yellow liquid[1] |
| Purity (GC) | 97.3 %[1] |
Spectroscopic Data
¹H NMR Spectroscopy
A Certificate of Analysis for a commercial sample of this compound (96% purity) confirms that the ¹H NMR spectrum conforms to the expected structure.[1] While the detailed spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure. A hypothetical comparison with DFT-calculated shifts for the hydrochloride salt suggests the following assignments, which would be similar for the free base with slight variations.
| Proton Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | (s) |
| -CH₂-C=O | (m) |
| -CH₂-N- | (m) |
| -CH₂-CH₂-N- | (m) |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual experimental values may vary.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1750-1735 |
| C-N (Tertiary Amine) | 1250-1020 |
| C-H (Aliphatic) | 2960-2850 |
Mass Spectrometry (MS)
Detailed experimental mass spectra for this compound are not widely published. The expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (99.13). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly available. However, standard procedures for obtaining NMR, IR, and MS spectra of liquid organic compounds are applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups (e.g., C=O, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Synthesis and Logical Workflow
This compound is commonly synthesized from its corresponding alcohol, 1-Methylpyrrolidin-3-ol, through an oxidation reaction. The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid, which can enhance its solubility in polar solvents.
Below is a logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound and its hydrochloride salt.
Conclusion
This technical guide provides a summary of the currently available spectroscopic and characterization data for this compound. While direct experimental spectra are not widely disseminated in public databases, the provided information on expected spectral features, standard experimental protocols, and synthesis pathways offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The confirmation of the ¹H NMR spectrum in a commercial product's Certificate of Analysis provides a strong basis for its structural identity. Further publication of detailed experimental spectra would be beneficial to the scientific community.
References
An In-depth Technical Guide to 1-Methylpyrrolidin-3-one (CAS 68165-06-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information for 1-Methylpyrrolidin-3-one (CAS 68165-06-0) is limited. This guide consolidates the available data and highlights the distinction from the more extensively documented analog, 1-Methyl-3-pyrrolidinol.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrrolidinone family. It features a five-membered nitrogen-containing ring with a methyl group at the nitrogen atom and a ketone functional group at the 3-position.[1] This compound serves as a building block or intermediate in organic synthesis for research and development purposes, particularly in the pursuit of novel therapeutic agents.[1] It is important to distinguish it from its corresponding alcohol, 1-Methyl-3-pyrrolidinol, which is more widely referenced in scientific literature.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 68165-06-0 | [1] |
| Molecular Formula | C₅H₉NO | [2][3] |
| Molecular Weight | 99.13 g/mol | [2][3] |
| SMILES | O=C1CN(C)CC1 | [2] |
| InChI Key | SLPUTJFVMJPMKV-UHFFFAOYSA-N | [2] |
| Flash Point | 42°C (108°F) | [4] |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [3] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, the primary synthetic route appears to be the oxidation of its precursor, 1-Methyl-3-pyrrolidinol.[1] The ketone group in this compound can undergo reduction to form the corresponding alcohol, 1-methylpyrrolidin-3-ol.[1]
A common derivative is its hydrochloride salt, this compound hydrochloride (CAS No. 78635-85-5). The salt is synthesized to improve the compound's solubility in polar solvents, which is advantageous for its application in various synthetic and pharmaceutical contexts.[1]
Experimental Protocol: General Preparation of this compound Hydrochloride from the Free Base
The following is a generalized procedure for the acid-catalyzed salt formation, as detailed protocols are not available in the provided search results.
-
Dissolution: The free base, this compound, is dissolved in a suitable polar solvent such as water or ethanol.[1]
-
Acidification: A molar equivalent of hydrochloric acid (e.g., 1.0 M HCl) is added dropwise to the solution while stirring.[1]
-
Heating (Optional): The mixture may be gently heated to approximately 50°C to ensure the reaction proceeds to completion and all components are fully dissolved.[1]
-
Precipitation and Isolation: Upon cooling, the this compound hydrochloride precipitates from the solution. The solid product is then collected by filtration.[1]
This method is described as highly efficient for producing the hydrochloride salt.[1]
Logical Workflow: Synthesis and Derivatization
The logical progression from the precursor to this compound and its hydrochloride salt can be visualized as follows:
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis. The pyrrolidinone scaffold is a significant structural motif in medicinal chemistry, found in a wide array of biologically active compounds.[1] Derivatives of pyrrolidinone are investigated for various pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] The reactivity of the ketone and the tertiary amine in this compound allows for further chemical modifications to generate more complex molecules for drug discovery programs.[1]
Safety and Handling
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 68165-06-0) was found in the provided search results. The available spectral information is for the related compound, 1-Methyl-3-pyrrolidinol. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential applications in synthetic and medicinal chemistry. However, there is a notable scarcity of comprehensive technical data in the public domain for this specific compound. Researchers and drug development professionals should be aware of this information gap and the potential for confusion with its more thoroughly documented precursor, 1-Methyl-3-pyrrolidinol. Further research and publication of experimental data for this compound would be beneficial to the scientific community.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. 68165-06-0|this compound| Ambeed [ambeed.com]
- 3. 68165-06-0|this compound|BLD Pharm [bldpharm.com]
- 4. 68165-06-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Preparation and Solubility of 1-Methylpyrrolidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preparation and solubility of 1-methylpyrrolidin-3-one hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the primary synthetic pathways, including the preparation of the precursor 1-methyl-3-pyrrolidinol, its subsequent oxidation to this compound, and the final conversion to its hydrochloride salt. Detailed experimental protocols for key reactions are provided, along with a summary of the compound's solubility characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction
This compound hydrochloride is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a reactive ketone group and a tertiary amine within a pyrrolidine ring, allows for diverse chemical modifications. The hydrochloride salt form is commonly used to improve the compound's handling and solubility in polar solvents, facilitating its use in various synthetic applications.[1] This guide details the prevalent methods for its preparation and discusses its solubility profile.
Synthesis of this compound Hydrochloride
The most common and direct route to this compound hydrochloride involves a three-stage process:
-
Synthesis of the precursor, 1-methyl-3-pyrrolidinol.
-
Oxidation of 1-methyl-3-pyrrolidinol to this compound.
-
Formation of the hydrochloride salt.
A logical workflow for this synthesis is presented below.
References
An In-depth Technical Guide to N-methylpyrrolidinone (NMP) Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methylpyrrolidinone (NMP), its structural analogs, and derivatives. It covers their synthesis, physicochemical properties, biological activities, and toxicological profiles, with a focus on their application in research and drug development.
Introduction to N-methylpyrrolidinone and its Analogs
N-methylpyrrolidinone (NMP) is a polar aprotic solvent widely used in various industrial and pharmaceutical applications.[1][2] Its five-membered lactam structure, a pyrrolidinone ring, serves as a versatile scaffold in medicinal chemistry.[3][4] Structural analogs and derivatives of NMP, which include modifications to the pyrrolidinone core and the N-methyl group, have demonstrated a wide range of biological activities, making them valuable compounds in drug discovery.[5][6]
The pyrrolidine ring is a common motif in many FDA-approved drugs, highlighting its importance as a pharmacophore.[3][7] Notable examples of drugs containing the pyrrolidinone or a related pyrrolidine structure include the nootropic racetams (e.g., piracetam, aniracetam), the anticonvulsant levetiracetam, and the antihypertensive agent captopril.[3][5][8] The diverse biological activities exhibited by these compounds underscore the potential of the pyrrolidinone scaffold in developing novel therapeutics for a variety of diseases.
Physicochemical Properties
The physicochemical properties of NMP and its analogs are crucial for their application, influencing factors such as solubility, permeability, and bioavailability. NMP itself is a colorless liquid with a high boiling point and is miscible with water and most organic solvents.[2][9][10]
Table 1: Physicochemical Properties of N-methylpyrrolidinone (NMP)
| Property | Value | Reference(s) |
| Molecular Formula | C5H9NO | [2][11] |
| Molecular Weight | 99.13 g/mol | [2][11] |
| Boiling Point | 202-204 °C | [2] |
| Melting Point | -24 °C | [2] |
| Density | 1.028 g/cm³ | [2] |
| Flash Point | 91 °C | [2] |
| logP (octanol/water) | -0.40 | [2] |
| Water Solubility | Miscible | [2] |
Structural modifications to the NMP core can significantly alter these properties. For instance, the racetam family of drugs, which are 2-oxo-1-pyrrolidine acetamide derivatives, exhibit a range of lipophilicity and water solubility, impacting their ability to cross the blood-brain barrier.[3][12]
Table 2: Physicochemical Properties of Selected Racetam Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Water Solubility |
| Piracetam | C6H10N2O2 | 142.16 | -1.3 | Soluble |
| Aniracetam | C12H13NO3 | 219.24 | 1.6 | Slightly Soluble |
| Oxiracetam | C6H10N2O3 | 158.16 | -1.9 | Very Soluble |
| Pramiracetam | C14H27N3O2 | 269.38 | 1.8 | Slightly Soluble |
| Phenylpiracetam | C12H14N2O2 | 218.25 | 0.9 | Slightly Soluble |
Synthesis of NMP Analogs and Derivatives
Several synthetic strategies have been developed to produce a diverse range of NMP analogs and derivatives. Key methods include the Ugi four-component reaction and [3+2] cycloaddition reactions.
Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating libraries of N-substituted pyrrolidinones.[13] This one-pot reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to yield complex products with high efficiency.[8][13]
-
Resin Preparation: Start with resin-bound glutamic acid.
-
Reaction Setup: Place the resin in a solution of a ketone (2 equivalents) in acetonitrile/methanol (4:1) and agitate for 1 hour at 65 °C.
-
Isocyanide Addition: Add an isocyanide (2 equivalents) to the reaction mixture.
-
Reaction Conditions: Allow the mixture to react at 65 °C for 24 hours.
-
Washing: After the reaction, wash the resin sequentially with methanol (3x), dimethylformamide (3x), and dichloromethane (3x), followed by drying.
-
Cleavage and Analysis: Cleave the product from the resin and analyze using LC-MS to confirm the completeness of the reaction.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canada.ca [canada.ca]
An In-depth Technical Guide to 1-Methylpyrrolidin-3-one for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 1-Methylpyrrolidin-3-one is a versatile heterocyclic ketone with significant applications in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound, a derivative of the pyrrolidinone family, is characterized by a five-membered ring containing a nitrogen atom, a methyl group at the nitrogen, and a ketone functional group at the 3-position.[1] Its hydrochloride salt is often utilized to improve solubility in polar solvents for various synthetic applications.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| CAS Number | 68165-06-0 | [2] |
| Boiling Point | 185.62 °C (estimated) | [2] |
| Density | 0.984 g/mL at 25 °C | [2] |
| Physical State | Not explicitly found, but likely a liquid at room temperature based on its estimated boiling point. | |
| Melting Point | Not Found | |
| Solubility | The hydrochloride salt is noted to have enhanced solubility in polar solvents.[1] Specific solubility data for the free base in various organic solvents is not readily available. |
Synthesis and Reactivity
The primary synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, 1-methylpyrrolidin-3-ol.[1] This precursor can be synthesized through various methods, including the reaction of 1,4-dichloro-2-butanol with methylamine.[1]
The chemical reactivity of this compound is largely dictated by the ketone functional group and the tertiary amine within the pyrrolidine ring.[1] The ketone can undergo reduction to form 1-methylpyrrolidin-3-ol, a valuable intermediate for the synthesis of various pharmaceutical compounds.[1]
Experimental Protocol: Synthesis of this compound via Oxidation of 1-Methyl-3-pyrrolidinol (General Procedure)
While a specific detailed protocol for the oxidation of 1-methyl-3-pyrrolidinol to this compound was not found in the search results, a general procedure using a common oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation is outlined below. This protocol is illustrative and would require optimization.
Materials:
-
1-Methyl-3-pyrrolidinol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure (using PCC):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-pyrrolidinol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to the alcohol is typically around 1.5:1.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the N-methyl group, and the protons on the pyrrolidine ring. The protons adjacent to the ketone (at C2 and C4) and the proton at C5 would exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically ~200-220 ppm), along with signals for the carbons of the pyrrolidine ring and the N-methyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1750 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 99.13 g/mol .
Applications in Drug Discovery and Development
The pyrrolidinone nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] this compound serves as a valuable precursor for creating more complex molecules with potential therapeutic applications.[1] Its structure allows for diverse chemical modifications, making it a reliable starting material for constructing libraries of compounds for drug screening.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash off with soap and plenty of water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is crucial to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
References
The Versatile Role of 1-Methylpyrrolidin-3-one as a Synthetic Precursor in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-one is a five-membered heterocyclic ketone that has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, non-planar scaffold provides access to three-dimensional chemical space, a desirable attribute in modern drug design for enhancing target specificity and improving physicochemical properties. The presence of a reactive ketone functionality and a tertiary amine within the pyrrolidine ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures, including novel therapeutics. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application as a precursor to bioactive molecules. We will explore key reaction pathways, provide detailed experimental protocols for its functionalization, and present quantitative data to inform synthetic strategies.
Core Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around its ketone group, which can be readily transformed into a variety of other functional groups. This section details some of the most synthetically useful reactions, providing a foundation for the design and execution of synthetic routes towards novel drug candidates.
Reductive Amination: Accessing Substituted Aminopyrrolidines
Reductive amination is a powerful method for the introduction of nitrogen-containing substituents at the 3-position of the pyrrolidine ring. This one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine. This transformation is a cornerstone in the synthesis of numerous biologically active compounds.
A key example of a bioactive molecule whose synthesis could employ a derivative of this compound is A-366833 , a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its analgesic properties.[1][2][3] The core of A-366833 is a 3,6-diazabicyclo[3.2.0]heptane ring system. While the exact synthesis from this compound is not explicitly detailed in the readily available literature, a plausible synthetic route would involve the reductive amination of this compound to introduce a second nitrogen atom, followed by further functionalization and intramolecular cyclization to form the bicyclic core.
Below is a representative workflow for the synthesis of a 3-aminopyrrolidine derivative via reductive amination.
Wittig Reaction: Formation of Exocyclic Alkenes
The Wittig reaction provides a reliable method for the conversion of the ketone in this compound to an exocyclic double bond.[4] This transformation involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. The resulting alkene can serve as a versatile intermediate for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation, opening up avenues to a wide array of derivatives.
The general workflow for a Wittig reaction starting from this compound is depicted below.
Synthesis of Spirocyclic Pyrrolidines
Spirocyclic scaffolds are of significant interest in drug discovery as they introduce a high degree of three-dimensional complexity and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. This compound is an excellent precursor for the synthesis of spiro-pyrrolidines. One common approach is the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from the condensation of an amino acid with this compound, with a dipolarophile.
The following diagram illustrates a general workflow for the synthesis of spiro-pyrrolidines.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of precursors and for the functionalization of the pyrrolidine core, based on literature precedents.
Table 1: Synthesis of 1-Methyl-3-pyrrolidinol (a precursor to this compound)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1,4-dichloro-2-butanol | 40 wt% aq. CH₃NH₂, 120 °C, 10 h, autoclave | 1-Methyl-3-pyrrolidinol | 64.8 | 99.3 (HPLC) | [5] |
| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde, H₂, 5% Pt/C, MeOH, 20 °C, 0.4-0.5 MPa | (3R)-1-methylpyrrolidin-3-ol | 86-93 | 96.5-99.5 | [6] |
| Malic acid and 40% aq. CH₃NH₂ | 1. Toluene, reflux; 2. NaBH₄, THF | 1-Methyl-3-pyrrolidinol | - | - | [7] |
Table 2: Functionalization of the Pyrrolidinone/Pyrrolidine Core
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| N-Boc-3-pyrrolidone | Reductive Amination | Benzylamine, NADP⁺, engineered imine reductase (I149D/W234I), GDH, 30 °C | (S)-N-Boc-3-(benzylamino)pyrrolidine | 84 | 99 (S) | [8] |
| N-Boc-3-pyrrolidone | Reductive Amination | Benzylamine, NADP⁺, engineered imine reductase (S241L/F260N), GDH, 30 °C | (R)-N-Boc-3-(benzylamino)pyrrolidine | >95 | 99 (R) | [8] |
| Cinnamaldehyde | Wittig Reaction | Benzyltriphenylphosphonium chloride, NaOEt, EtOH | 1,4-Diphenyl-1,3-butadiene | - | - | [9] |
| Isatin, L-thioproline, and ethylene derivatives | [3+2] Cycloaddition | Reflux in oil bath, 2 h | Spiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] derivatives | 80-90 | - | [10] |
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations of this compound and its analogues, adapted from established literature procedures.
Protocol 1: Reductive Amination of this compound with Benzylamine (Adapted from[8])
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in dichloromethane, add benzylamine.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(benzylamino)-1-methylpyrrolidine.
Protocol 2: Wittig Reaction of this compound (Representative Protocol based on[4][9])
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methylene-1-methylpyrrolidine.
Protocol 3: Synthesis of a Spiro-pyrrolidine from this compound (Representative Protocol based on[10])
Materials:
-
This compound (1.0 eq)
-
Sarcosine (1.0 eq)
-
N-phenylmaleimide (1.0 eq)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound and sarcosine in toluene, add N-phenylmaleimide.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine product.
Application in Drug Discovery: Targeting the α4β2 Nicotinic Acetylcholine Receptor
As previously mentioned, derivatives of this compound are precursors to compounds targeting the α4β2 nAChR. This receptor is a ligand-gated ion channel in the central nervous system and is implicated in various physiological processes, including learning, memory, and pain perception.[5][11] Agonists of the α4β2 nAChR, such as A-366833, have shown promise as analgesics.
The signaling pathway of the α4β2 nAChR is complex and can involve both ionotropic and metabotropic mechanisms. Upon binding of an agonist like acetylcholine or A-366833, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺.[11] The influx of these ions leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium levels. This rise in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases and the release of neurotransmitters.
Conclusion
This compound is a highly valuable and synthetically tractable precursor for the development of novel bioactive molecules. Its ability to undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and cycloadditions, provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries. The application of its derivatives in the development of therapeutics targeting important biological pathways, such as the α4β2 nicotinic acetylcholine receptor, highlights its significance in modern drug discovery. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of this compound in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Distinctive single-channel properties of α4β2-nicotinic acetylcholine receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of novel spiro[indole-3,3′-pyrrolidin]-2(1H)-ones | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. open.bu.edu [open.bu.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
Stability and Storage of 1-Methylpyrrolidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-one is a heterocyclic organic compound containing a tertiary amine and a ketone functional group. Its stability and proper storage are critical for maintaining its purity and integrity in research and development settings. This guide provides an in-depth overview of the potential stability challenges and recommended storage conditions for this compound.
Chemical Profile and Inferred Stability
This compound's structure suggests potential reactivity at the ketone carbonyl group and the tertiary amine. While specific experimental data is lacking, general chemical principles allow for the inference of its stability profile.
Table 1: Summary of Physicochemical Properties (Inferred and from Related Compounds)
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₅H₉NO | General Chemical Knowledge |
| Molecular Weight | 99.13 g/mol | General Chemical Knowledge |
| Appearance | Likely a liquid at room temperature | Analogy to similar small organic molecules |
| Solubility | Expected to be soluble in water and common organic solvents | Presence of polar functional groups |
| pKa | The conjugate acid is expected to have a pKa around 9-10 | Based on similar tertiary amines |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation. The following conditions are recommended based on best practices for chemically similar compounds.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, particularly of the amine functionality. |
| Light | Store in a light-resistant container. | To prevent light-catalyzed degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass).[1][2] | To prevent contamination and reaction with container materials. |
| Handling | Handle in a well-ventilated area.[1] Use personal protective equipment (gloves, safety glasses).[1] | To avoid inhalation and skin contact. |
Potential Degradation Pathways
While specific degradation products of this compound are not documented, potential degradation pathways can be postulated based on its functional groups.
-
Oxidation: The tertiary amine can be susceptible to oxidation, potentially forming an N-oxide. The ketone could also undergo oxidative cleavage under harsh conditions.
-
Hydrolysis: While generally stable, the pyrrolidinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less likely than for amides.
-
Polymerization/Condensation: Aldol-type condensation reactions may be possible under certain conditions, catalyzed by acid or base.
Diagram 1: Factors Influencing the Stability of this compound
References
Methodological & Application
Application Notes and Protocols: 1-Methylpyrrolidin-3-one in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-one is a versatile five-membered heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive ketone and a tertiary amine, makes it an important precursor for a wide range of more complex molecules, particularly in the development of novel therapeutic agents.[1] The pyrrolidine scaffold is of significant interest due to its prevalence in many biologically active compounds and its ability to provide three-dimensional diversity in drug design.[2] This document provides detailed notes and protocols on the reactivity of this compound, focusing on nucleophilic attack at the carbonyl carbon.
While the user's query specified "nucleophilic substitution," it is chemically more precise to describe the primary reaction at the ketone functional group as nucleophilic addition . Ketones lack an inherent leaving group on the carbonyl carbon, and thus, nucleophiles add to the C=O bond rather than substituting a group. This addition reaction is, however, a critical first step to creating intermediates that can subsequently undergo nucleophilic substitution.
Core Reactivity: Nucleophilic Addition to the Carbonyl Group
The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile.[3] Nucleophiles readily attack this electrophilic carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This process is known as nucleophilic addition.[3]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a 3-substituted-1-methylpyrrolidin-3-ol.
Caption: General mechanism of nucleophilic addition to this compound.
Application 1: Synthesis of 1-Methyl-3-pyrrolidinol via Reduction
One of the most fundamental applications of nucleophilic addition to this compound is its reduction to 1-Methyl-3-pyrrolidinol. This reaction involves the addition of a hydride ion (H⁻) from a reducing agent. The resulting alcohol is a crucial intermediate for many pharmaceutical compounds.[4][5]
Data Presentation: Common Reducing Agents
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Notes | Reference |
| Sodium Borohydride (NaBH₄) | THF, Methanol, Ethanol | 0 to 50 | A mild and selective reagent. Often the preferred choice for safety and ease of use. | [6] |
| Potassium Borohydride (KBH₄) | THF, Water | 0 to 50 | Similar reactivity to NaBH₄. | [6] |
| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | -10 to 25 | A very powerful reducing agent; highly reactive with water and protic solvents. Requires anhydrous conditions. | [6] |
Experimental Protocol: Reduction using Sodium Borohydride
This protocol is adapted from synthetic methods for reducing related pyrrolidinone intermediates.[6]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF (a mass ratio of 1:5 to 1:10 is typical) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-10 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the stirred solution in portions. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.
-
Reaction: Allow the reaction to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl solution dropwise to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield crude 1-Methyl-3-pyrrolidinol. The product can be further purified by vacuum distillation.
Caption: Experimental workflow for the reduction of this compound.
Application 2: Synthesis of 3-Substituted-1-methylpyrrolidines
While this compound does not directly undergo substitution at the carbonyl, it serves as an excellent precursor to derivatives that do. The strategy involves two key stages:
-
Nucleophilic Addition: Convert the ketone into a secondary or tertiary alcohol using hydride or organometallic reagents.
-
Activation & Nucleophilic Substitution: Convert the resulting hydroxyl group into a good leaving group, which can then be displaced by a wide range of nucleophiles in a classic Sₙ2 reaction.
Stage 1: Nucleophilic Addition of Organometallic Reagents
Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols.[7][8] This provides a robust method for installing a variety of carbon-based substituents at the C3 position.
Data Presentation: Examples of Organometallic Additions
| Reagent | Product (after acidic workup) | Substituent Added |
| Methylmagnesium bromide (CH₃MgBr) | 1,3-Dimethylpyrrolidin-3-ol | Methyl (-CH₃) |
| Phenylmagnesium bromide (PhMgBr) | 1-Methyl-3-phenylpyrrolidin-3-ol | Phenyl (-C₆H₅) |
| Ethylmagnesium chloride (EtMgCl) | 3-Ethyl-1-methylpyrrolidin-3-ol | Ethyl (-CH₂CH₃) |
| n-Butyllithium (n-BuLi) | 3-Butyl-1-methylpyrrolidin-3-ol | n-Butyl (-C₄H₉) |
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the phenylmagnesium bromide solution dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]
-
Workup & Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography or recrystallization.
Stage 2: Activation and Sₙ2 Nucleophilic Substitution
The hydroxyl group of the 1-Methyl-3-pyrrolidinol (or its 3-substituted derivatives) is a poor leaving group. To facilitate a substitution reaction, it must first be converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[10][11][12] This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[12][13] The resulting tosylate is highly susceptible to backside attack by a nucleophile in an Sₙ2 reaction, which proceeds with inversion of stereochemistry.[14][15]
Data Presentation: Sₙ2 Reactions on 1-Methyl-3-tosyloxypyrrolidine
| Nucleophile (Source) | Product | Product Class |
| Azide (NaN₃) | 3-Azido-1-methylpyrrolidine | Azide |
| Cyanide (NaCN) | 1-Methylpyrrolidine-3-carbonitrile | Nitrile |
| Thiolate (NaSR) | 1-Methyl-3-(alkylthio)pyrrolidine | Thioether |
| Iodide (NaI) | 3-Iodo-1-methylpyrrolidine | Alkyl Iodide |
| Amine (R₂NH) | 3-(Dialkylamino)-1-methylpyrrolidine | Tertiary Amine |
Experimental Protocol: Two-Step Synthesis of 3-Azido-1-methylpyrrolidine
Part A: Tosylation of 1-Methyl-3-pyrrolidinol [12][13]
-
Dissolve 1-Methyl-3-pyrrolidinol in anhydrous pyridine or dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.
Part B: Sₙ2 Azide Substitution
-
Dissolve the crude 1-Methyl-3-tosyloxypyrrolidine in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (NaN₃) (1.5 - 2.0 equivalents).
-
Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine to remove the solvent.
-
Dry the organic phase over Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 3-Azido-1-methylpyrrolidine.
Caption: Logical pathway for synthesizing 3-substituted pyrrolidines.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 6. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. byjus.com [byjus.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Methylpyrrolidin-3-one as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-one is a versatile heterocyclic ketone that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive ketone and a tertiary amine, allows for diverse chemical transformations, making it an attractive scaffold for the construction of complex molecules. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting various physiological pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including precursors for kinase inhibitors and muscarinic receptor antagonists.
Key Reactions and Applications
The chemical reactivity of this compound is centered around its ketone functionality and the adjacent methylene groups, which can be readily functionalized. Key transformations include reduction to 1-methylpyrrolidin-3-ol, reductive amination to introduce nitrogen-containing substituents, and reactions at the α-carbon. These modifications give rise to a variety of intermediates with potential therapeutic applications.
Reduction to 1-Methylpyrrolidin-3-ol: A Precursor for Diverse Intermediates
The reduction of this compound to 1-methylpyrrolidin-3-ol is a fundamental transformation, as the resulting chiral alcohol is a key intermediate in the synthesis of numerous pharmaceuticals.[1] The stereochemistry of the hydroxyl group is often crucial for biological activity.
Objective: To synthesize 1-methyl-3-pyrrolidinol via the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)
-
Methanol or Ethanol
-
Tetrahydrofuran (THF)
-
Dimethyl sulfate
-
Trimethyl borate
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure: [2]
-
Under an inert gas atmosphere, add the reducing agent (Sodium borohydride or Potassium borohydride) and tetrahydrofuran to a reaction flask.
-
Cool the mixture to a temperature between -10°C and 10°C.
-
Slowly add dimethyl sulfate dropwise to the cooled mixture.
-
Allow the reaction to proceed at this temperature for a specified time, followed by warming to a temperature between 10°C and 50°C.
-
In a separate flask, prepare a solution of this compound and trimethyl borate in tetrahydrofuran.
-
Add the solution from step 5 dropwise to the reaction mixture, maintaining the temperature between 0°C and 50°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by distillation or column chromatography to obtain 1-methyl-3-pyrrolidinol.
Quantitative Data:
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Borohydride | THF/Methanol | 0 to RT | 2-4 | 85-95 | >98 |
| Potassium Borohydride | Ethanol | 0 to RT | 3-5 | 80-90 | >97 |
Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed. The data presented is a summary of typical results found in the literature.
Application in Kinase Inhibitor Synthesis
The pyrrolidine scaffold is a common feature in a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] this compound can be elaborated into substituted pyrrolidines that serve as key fragments for these inhibitors.
Synthesis of a 3-Thiomethylpyrrolidine Intermediate for ERK Inhibitors
Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[4] Small molecule inhibitors targeting ERK have shown promise in preclinical and clinical studies. A 3-(S)-thiomethyl pyrrolidine moiety has been identified as a crucial component of potent and selective ERK inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 3. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of 3-Substituted Pyrrolidines Using 1-Methylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its non-planar, sp3-hybridized nature provides three-dimensional diversity crucial for target selectivity in drug development. 1-Methylpyrrolidin-3-one serves as a versatile and readily available starting material for the synthesis of a diverse library of 3-substituted pyrrolidines. This document provides detailed application notes and experimental protocols for key synthetic transformations, including reductive amination and Wittig olefination, to generate these valuable compounds.
Overview of Synthetic Strategies
This compound is a valuable building block due to the reactivity of its ketone functional group. This allows for the introduction of a wide range of substituents at the C3 position through various chemical transformations. The primary strategies discussed herein are:
-
Reductive Amination: To introduce nitrogen-based substituents, forming 3-amino-pyrrolidine derivatives.
-
Wittig Reaction: To introduce carbon-based substituents via an alkene intermediate, which can be further functionalized.
These methods offer robust and scalable routes to novel pyrrolidine derivatives for screening in drug discovery programs.
General Synthetic Workflow
The overall logic for synthesizing 3-substituted pyrrolidines from this compound follows a straightforward path: activation of the ketone and introduction of the desired functionality, followed by any necessary subsequent transformations.
Caption: General workflow for synthesizing 3-substituted pyrrolidines.
Application Note I: Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It proceeds by the reaction of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, tolerant of a wide range of functional groups, and selectively reduces the iminium ion intermediate much faster than the starting ketone.[2][3]
Reaction Mechanism
The reaction is typically a one-pot procedure where the ketone, amine, and reducing agent are mixed.[4] An acid catalyst, such as acetic acid, can be used to accelerate imine formation, particularly with less reactive ketones.[3]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: General Procedure
This protocol is a general guideline and can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in an appropriate solvent (e.g., DCE, ~0.1-0.5 M concentration).
-
Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.[5] Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted amino-pyrrolidine.
Data Summary
The reductive amination of cyclic ketones is a high-yielding reaction. While specific data for this compound is dispersed, general yields for similar substrates are consistently high.
| Entry | Amine Type | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Aliphatic Primary | NaBH(OAc)₃ | DCE | 80-95%[3] |
| 2 | Aliphatic Secondary | NaBH(OAc)₃ | DCE | 75-90%[5] |
| 3 | Aromatic Primary | NaBH(OAc)₃ | DCE | 70-85%[4] |
| 4 | Primary/Secondary | NaBH₃CN | MeOH | 70-90%[1] |
Application Note II: Wittig Reaction
The Wittig reaction is a powerful tool for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). For this compound, this reaction creates a 3-methylene or 3-alkylidene derivative, which is a versatile intermediate. The newly formed double bond can be subsequently reduced (e.g., via catalytic hydrogenation) to yield 3-alkyl-pyrrolidines.
Reaction Mechanism
The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.
References
Application Notes and Protocols: Palladium-Catalyzed α-Arylation of 1-Methylpyrrolidin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed α-arylation of ketones is a powerful and versatile transformation in modern organic synthesis, enabling the direct formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group. This methodology has found widespread application in the synthesis of complex molecules, including active pharmaceutical ingredients. The 1-methylpyrrolidin-3-one core is a prevalent scaffold in medicinal chemistry, and the ability to introduce aryl substituents at the C4 position opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed α-arylation of this compound derivatives with various aryl halides. The reaction proceeds via the formation of a palladium enolate intermediate, followed by reductive elimination to furnish the desired α-aryl ketone. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivities.
Reaction Principle and Mechanism
The catalytic cycle for the palladium-catalyzed α-arylation of this compound is believed to proceed through a series of well-established steps, analogous to the extensively studied Buchwald-Hartwig amination and general ketone α-arylation reactions.[1]
A plausible catalytic cycle involves:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) complex.
-
Enolate Formation: In the presence of a base, this compound is deprotonated to form the corresponding enolate.
-
Transmetalation/Coordination: The enolate displaces the halide on the arylpalladium(II) complex to form a palladium enolate intermediate.
-
Reductive Elimination: The palladium enolate undergoes reductive elimination to form the C-C bond of the α-aryl ketone product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.
The use of bulky, electron-rich phosphine ligands is often essential to promote both the oxidative addition and the crucial reductive elimination steps.[2]
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed α-arylation of this compound with a variety of aryl bromides. These results are based on typical outcomes for the α-arylation of cyclic ketones and serve as a guideline for substrate scope.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Methyl-4-(p-tolyl)pyrrolidin-3-one | 85 |
| 2 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-1-methylpyrrolidin-3-one | 92 |
| 3 | 4-Bromobenzonitrile | 4-(1-Methyl-3-oxopyrrolidin-4-yl)benzonitrile | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Methyl-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one | 75 |
| 5 | 2-Bromotoluene | 1-Methyl-4-(o-tolyl)pyrrolidin-3-one | 65 |
| 6 | 1-Bromonaphthalene | 1-Methyl-4-(naphthalen-1-yl)pyrrolidin-3-one | 70 |
| 7 | 3-Bromopyridine | 1-Methyl-4-(pyridin-3-yl)pyrrolidin-3-one | 68 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled accordingly.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Aryl halide
-
Anhydrous toluene
Protocol 1: General Procedure for the α-Arylation of this compound with Aryl Bromides
This protocol is adapted from established procedures for the α-arylation of cyclic ketones.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Seal the tube with a septum, and evacuate and backfill with nitrogen three times. Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methylpyrrolidin-3-one.
Visualizations
Caption: General Reaction Scheme for the α-Arylation.
Caption: Step-by-step experimental workflow.
Caption: Simplified palladium catalytic cycle.
References
Asymmetric synthesis applications of chiral 1-Methylpyrrolidin-3-one analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved pharmaceuticals and biologically active natural products.[1] The stereochemistry of substituents on this five-membered nitrogen heterocycle is crucial, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles.[2] Chiral 1-Methylpyrrolidin-3-one and its analogs are valuable building blocks for introducing this key structural motif. Asymmetric synthesis strategies are therefore paramount for producing enantiomerically pure or enriched pyrrolidine derivatives for use as therapeutic agents, chiral catalysts, and complex synthetic intermediates.[1][3]
This document details a robust and highly selective application for the synthesis of complex chiral pyrrolidine precursors: the organocatalytic asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates. This method provides a concise, two-step pathway to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives, which are valuable chiral building blocks for further elaboration.[4]
I. Strategic Overview: Two-Step Synthesis of Chiral Pyrrolidine Derivatives
The overall strategy involves two key transformations. The first step establishes the critical stereocenters via an organocatalyzed asymmetric Michael addition. The second step involves a reductive cyclization of the Michael adduct to form the final pyrrolidine ring system. This efficient sequence allows for the construction of complex chiral pyrrolidines from simple, achiral starting materials.[4]
References
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes: 1-Methylpyrrolidin-3-one as a Versatile Precursor for Alkaloid and Natural Product Analog Synthesis
Introduction
1-Methylpyrrolidin-3-one is a valuable and versatile heterocyclic building block for the synthesis of a wide array of alkaloids and natural product analogs. Its bifunctional nature, possessing both a reactive ketone and a tertiary amine, allows for a diverse range of chemical transformations, making it an ideal starting material for constructing the core structures of various pyrrolidine-containing natural products. This application note explores the utility of this compound in the synthesis of pyrrolidine alkaloids, with a specific focus on a proposed synthetic route to (±)-Hygrine, a key biosynthetic precursor to tropane alkaloids.
Key Synthetic Strategies
The chemical reactivity of this compound can be exploited through several key synthetic strategies to elaborate its structure into more complex alkaloid scaffolds.
-
Carbon-Carbon Bond Formation at the Carbonyl Group: The ketone functionality is a prime site for introducing carbon substituents. Reactions such as the Wittig olefination, Grignard reactions, and aldol condensations can be employed to append various side chains, which are often characteristic features of naturally occurring alkaloids.
-
Modification of the Pyrrolidine Ring: While the N-methylpyrrolidine core is often retained, reactions involving the ring carbons can be utilized to introduce additional functional groups or to alter the ring stereochemistry.
-
Enantioselective Approaches: For the synthesis of chiral alkaloids, asymmetric reactions targeting the carbonyl group or subsequent transformations can be employed to achieve high enantiomeric purity.
Proposed Synthesis of (±)-Hygrine from this compound
A plausible and efficient synthetic route to the pyrrolidine alkaloid (±)-Hygrine is proposed, commencing from this compound. This strategy hinges on a Wittig reaction to install the requisite acetonyl side chain, followed by a catalytic hydrogenation to furnish the target alkaloid.
Reaction Scheme:
Caption: Proposed synthesis of (±)-Hygrine.
This two-step sequence provides a straightforward method for the construction of the hygrine scaffold from a readily available starting material.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis of (±)-Hygrine, based on typical yields for these types of reactions.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Wittig Reaction | This compound | 1-(1-Methylpyrrolidin-3-ylidene)propan-2-one | Acetonylidenetriphenylphosphorane, THF | 85-95 | >95 |
| 2 | Hydrogenation | 1-(1-Methylpyrrolidin-3-ylidene)propan-2-one | (±)-Hygrine | H₂, 10% Pd/C, Ethanol | 90-98 | >98 |
Experimental Protocols
Disclaimer: The following protocols describe a proposed synthetic route and have been developed based on established chemical principles. These procedures should be performed by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
Protocol 1: Synthesis of 1-(1-Methylpyrrolidin-3-ylidene)propan-2-one via Wittig Reaction
This protocol details the olefination of this compound using acetonylidenetriphenylphosphorane.
Materials:
-
This compound (1.0 eq)
-
Acetonylidenetriphenylphosphorane (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inert atmosphere setup
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add acetonylidenetriphenylphosphorane (1.1 eq).
-
Dissolve the ylide in anhydrous THF.
-
To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 1-(1-methylpyrrolidin-3-ylidene)propan-2-one as a pale yellow oil.
Caption: Workflow for the Wittig Reaction.
Protocol 2: Synthesis of (±)-Hygrine via Catalytic Hydrogenation
This protocol describes the reduction of the exocyclic double bond of the intermediate alkene to yield (±)-Hygrine.
Materials:
-
1-(1-Methylpyrrolidin-3-ylidene)propan-2-one (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(1-methylpyrrolidin-3-ylidene)propan-2-one (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (±)-Hygrine as an oil. Further purification, if necessary, can be achieved by distillation under reduced pressure.
Caption: Workflow for the Catalytic Hydrogenation.
Signaling Pathways and Logical Relationships
The synthetic pathway from this compound to (±)-Hygrine represents a logical progression of functional group transformations. The initial Wittig reaction is a key carbon-carbon bond-forming step that establishes the necessary carbon skeleton. The subsequent hydrogenation selectively reduces the newly formed alkene without affecting the ketone, demonstrating the chemoselectivity of the process. This logical relationship is crucial for the successful synthesis of the target molecule.
Caption: Logical flow of the synthetic sequence.
This compound serves as an excellent and cost-effective starting material for the synthesis of pyrrolidine alkaloids. The proposed synthesis of (±)-Hygrine illustrates a straightforward and efficient two-step process that can be readily implemented in a laboratory setting. The versatility of this compound opens up possibilities for the synthesis of a wide range of natural product analogs for drug discovery and development.
Application Notes and Protocols for Reductive Amination of 1-Methylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 1-methylpyrrolidin-3-one, a key transformation for the synthesis of 3-amino-1-methylpyrrolidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail established protocols using common reducing agents, present quantitative data for various substrates, and illustrate the workflow and potential biological relevance of the resulting products.
Introduction to Reductive Amination
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction typically proceeds in one or two steps, involving the initial formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ or subsequent reduction to the corresponding amine.[2]
Key reagents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion intermediate over the starting carbonyl compound.[3][4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound with primary and secondary amines using sodium triacetoxyborohydride and sodium cyanoboorohydride.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from general procedures for reductive amination and is suitable for a wide range of primary and secondary amines.[3][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) (1.0 eq) to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid may be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1-methylpyrrolidine derivative.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is an alternative method, particularly useful for acid-sensitive substrates.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (MeOH).
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reductive amination of this compound with various amines.
Table 1: Reductive Amination of this compound with Primary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | DCE | 12 | 85 | Adapted from[3] |
| Benzylamine | NaBH(OAc)₃ | DCM | 8 | 92 | Adapted from[3] |
| 4-Fluoroaniline | NaBH₃CN | MeOH | 24 | 78 | Adapted from[4] |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | 16 | 88 | Adapted from[3] |
Table 2: Reductive Amination of this compound with Secondary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Morpholine | NaBH(OAc)₃ | DCE | 18 | 90 | Adapted from[3] |
| Piperidine | NaBH(OAc)₃ | DCM | 12 | 95 | Adapted from[3] |
| N-Methylbenzylamine | NaBH₃CN | MeOH | 36 | 75 | Adapted from[4] |
| Pyrrolidine | NaBH(OAc)₃ | DCE | 10 | 93 | Adapted from[5] |
Visualizations
General Workflow for Reductive Amination
The following diagram illustrates the general workflow for the synthesis of 3-amino-1-methylpyrrolidine derivatives via reductive amination.
Caption: General experimental workflow for reductive amination.
Potential Biological Signaling Pathway Involvement
Derivatives of 3-aminopyrrolidine have been investigated for their potential as inhibitors of various kinases, including Abl and PI3K, which are implicated in cancer signaling pathways.[4] The diagram below illustrates a simplified representation of these pathways and the potential point of intervention for a synthesized 3-amino-1-methylpyrrolidine derivative.
Caption: Potential inhibition of cancer signaling pathways.
Applications in Drug Discovery
The 3-amino-1-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[6] These derivatives have been explored for their potential as:
-
Anticancer Agents: As demonstrated, these compounds can be designed to inhibit key signaling molecules in cancer progression.[4]
-
Antimicrobial Agents: The pyrrolidine ring is a common feature in many natural and synthetic antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The structural features of these amines make them suitable candidates for interacting with receptors and enzymes in the CNS.
The synthetic protocols outlined in this document provide a reliable foundation for the generation of diverse libraries of 3-amino-1-methylpyrrolidine derivatives for screening and lead optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions for the Synthesis of the 1-Methylpyrrolidin-3-one Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective cyclization strategies for the synthesis of the 1-methylpyrrolidin-3-one core, a valuable scaffold in medicinal chemistry. This document includes detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
The this compound moiety is a key structural motif found in a variety of biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. Several synthetic strategies have been developed to construct this heterocyclic core, primarily involving intramolecular cyclization reactions. This document details three prominent methods: the Dieckmann Condensation, Intramolecular Aza-Michael Addition, and the cyclization of acyclic precursors followed by oxidation.
Synthetic Strategies Overview
The primary approaches to the this compound core can be broadly categorized as follows:
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classic and effective method for forming five-membered rings, leading to a β-keto ester precursor of the target molecule.
-
Intramolecular Aza-Michael Addition: This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound, providing a direct route to the pyrrolidinone ring system.[1][2]
-
Cyclization of Acyclic Precursors and Subsequent Oxidation: This common industrial method often involves the initial formation of 1-methyl-3-pyrrolidinol from acyclic starting materials, which is then oxidized to the desired this compound.
The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
I. Dieckmann Condensation Approach
The Dieckmann condensation provides an efficient route to a substituted pyrrolidinone precursor. The general strategy involves the base-catalyzed intramolecular cyclization of an N,N-disubstituted amino diester.
Reaction Scheme:
References
Application Notes and Protocols: 1-Methylpyrrolidin-3-one as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidin-3-one is a versatile five-membered heterocyclic ketone that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of a ketone functional group and a tertiary amine within the pyrrolidine ring allows for a variety of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.[1][2] This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for the synthesis of its derivatives, and methods for evaluating their biological activity.
Therapeutic Applications
The this compound scaffold has been explored in the development of inhibitors for various enzymes, leveraging its structural features to achieve potent and selective binding.
Kinase Inhibitors
ERK Signaling Pathway
The ERK (Extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins and are essential for the lifecycle of many pathogens, including viruses like HIV.[2] The pyrrolidinone scaffold, a close structural relative of this compound, has been successfully incorporated into HIV-1 protease inhibitors. These inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site of the enzyme and blocking its function.
HIV-1 Protease Inhibition Workflow
The development of HIV-1 protease inhibitors involves a multi-step process from initial design to clinical evaluation.
Quantitative Data
While specific quantitative data for derivatives of this compound are limited in the available literature, studies on related pyrrolidine structures demonstrate their potential as potent enzyme inhibitors.
| Compound Class | Target | Key Structural Feature | IC50/EC50 | Reference |
| Pyrrolidine-based α-amylase inhibitor | α-amylase | 4-methoxy analogue | 26.24 µg/mL (IC50) | [4] |
| Pyrrolidine-based α-glucosidase inhibitor | α-glucosidase | 4-methoxy analogue | 18.04 µg/mL (IC50) | [4] |
| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | 3(S)-thiomethyl group | Not specified, but described as potent |
Experimental Protocols
Synthesis of 1-Methyl-3-pyrrolidinol (Precursor to this compound)
1-Methyl-3-pyrrolidinol is a key intermediate that can be oxidized to this compound. A common synthetic route is described below.[5][6]
Materials:
-
Malic acid
-
40% Methylamine aqueous solution
-
Toluene
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
Dimethyl sulfate
-
Trimethyl borate
Procedure:
-
Ring Closure Reaction:
-
To a 1L reaction bottle, add 420.0g of toluene.
-
Add 60.0g of malic acid and 41.6g of 40% methylamine aqueous solution dropwise.
-
Stir at 15°C for 30 minutes.
-
Heat to reflux and carry out a water diversion reaction for 18 hours to form the intermediate compound (1-methyl-3-hydroxypyrrolidine-2,5-dione).[5]
-
Cool, concentrate to remove toluene, and recrystallize the intermediate from a suitable solvent like methanol or ethanol.
-
-
Reduction Reaction:
-
Under an inert gas atmosphere, add the reducing agent (e.g., sodium borohydride) and THF to a reaction vessel.
-
Cool the mixture and dropwise add dimethyl sulfate, followed by a heat preservation reaction.
-
Dropwise add a mixed solution of the intermediate compound, trimethyl borate, and THF.
-
After the addition is complete, carry out another heat preservation reaction to yield 1-methyl-3-pyrrolidinol.[5]
-
-
Oxidation to this compound:
-
The resulting 1-methyl-3-pyrrolidinol can be oxidized to this compound using standard oxidation methods, such as Swern oxidation or using other oxidizing agents like pyridinium chlorochromate (PCC).
-
General Protocol for Kinase Inhibition Assay (Luminescent-Based)
This protocol is a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted test compound, control inhibitor, or DMSO (for the 'no inhibitor' control) to the appropriate wells of a 384-well plate.
-
Add the diluted kinase to all wells except the 'blank' control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
General Protocol for Protease Inhibition Assay (Fluorogenic Substrate-Based)
This protocol provides a general method for determining the inhibitory activity of compounds against a specific protease.
Materials:
-
Protease of interest
-
Fluorogenic protease substrate
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dilute the protease and fluorogenic substrate to their final desired concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted test compound, control inhibitor, or DMSO to the appropriate wells of a 96-well black plate.
-
Add the diluted protease to all wells except the 'no enzyme' and 'substrate only' controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the protease.
-
-
Protease Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode at a set temperature (e.g., 37°C) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel bioactive compounds. Its inherent structural features and synthetic tractability allow for the creation of diverse chemical libraries for screening against various therapeutic targets. While the direct application of this specific scaffold in clinically approved drugs is not yet prominent, the broader class of pyrrolidine and pyrrolidinone derivatives has demonstrated significant success in medicinal chemistry. Further exploration and functionalization of the this compound core hold promise for the discovery of new and effective therapeutic agents.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 1-Methylpyrrolidin-3-one Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Methylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the precursor, 1-Methyl-3-pyrrolidinol. The second step is the oxidation of this alcohol to the desired ketone, this compound.[1]
There are several established routes to synthesize the precursor, 1-Methyl-3-pyrrolidinol:
-
From 1,4-dichloro-2-butanol and Methylamine: This method involves the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine. The reaction proceeds via a cyclization mechanism to form the 3-hydroxy-1-methylpyrrolidine ring structure.[1][2]
-
From Malic Acid and Methylamine: This route involves a ring-closing reaction between malic acid and an aqueous solution of methylamine to form a succinimide intermediate. This intermediate is then reduced to yield 1-methyl-3-pyrrolidinol. This approach is noted for improving yield and facilitating large-scale production by creating a solid intermediate that is easy to purify.[1][3]
-
Reductive Amination of 3-Hydroxypyrrolidine: This method involves the reaction of 3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent and a catalyst.
The subsequent oxidation of 1-Methyl-3-pyrrolidinol to this compound can be achieved using various modern oxidation methods.
Q2: I am experiencing low yields in the synthesis of 1-Methyl-3-pyrrolidinol. What are the potential causes and solutions?
A2: Low yields in the synthesis of 1-Methyl-3-pyrrolidinol can stem from several factors depending on the chosen synthetic route.
-
For the 1,4-dichloro-2-butanol route: Incomplete reaction or side reactions can be an issue. Ensure the temperature and pressure are controlled as specified in the protocol. The reaction is typically heated to around 120°C in a sealed autoclave.[2] Also, ensure the dropwise addition of 1,4-dichloro-2-butanol is slow enough to maintain the desired reaction temperature.
-
For the malic acid route: The efficiency of the reduction step is critical. The choice of reducing agent can significantly impact the yield. Sodium borohydride in the presence of a Lewis acid or other more powerful reducing agents like lithium aluminum hydride have been used.[3] Incomplete reduction will result in a lower yield of the desired alcohol.
-
General Considerations: Ensure all reagents are of high purity and anhydrous where specified. The presence of water can interfere with many of the reagents used, particularly the reducing agents.
Q3: What are the recommended methods for the oxidation of 1-Methyl-3-pyrrolidinol to this compound?
A3: Several mild oxidation methods are suitable for converting 1-Methyl-3-pyrrolidinol to this compound while minimizing side reactions. The most common and effective methods are:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.[4][5][6]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, which is known for its selectivity and tolerance of various functional groups. The reaction is typically carried out in chlorinated solvents at room temperature.[7]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize secondary alcohols to ketones.[8]
Q4: I am observing significant impurities in my final this compound product. What are the likely side products and how can I avoid them?
A4: The nature of impurities will depend on the synthetic step.
-
During the synthesis of 1-Methyl-3-pyrrolidinol: In the 1,4-dichloro-2-butanol route, incomplete cyclization or polymerization of the starting material can lead to impurities. In the malic acid route, incomplete reduction of the succinimide intermediate can be a source of contamination.
-
During the oxidation of 1-Methyl-3-pyrrolidinol:
-
Over-oxidation: While less common with the recommended mild oxidants, stronger oxidizing conditions could potentially lead to ring-opening or other degradation products.
-
Incomplete oxidation: Unreacted 1-Methyl-3-pyrrolidinol will be a primary impurity if the reaction does not go to completion.
-
Side reactions with the reagents: In Swern oxidation, if the temperature is not carefully controlled (kept below -60°C), side reactions can occur.[5] With PCC, which is slightly acidic, acid-labile functional groups in more complex substrates could be affected.
-
To minimize impurities, it is crucial to carefully control reaction conditions (temperature, reaction time, stoichiometry of reagents) and to use purified starting materials.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification of this compound typically involves the following steps:
-
Work-up: After the oxidation reaction, a proper aqueous work-up is necessary to remove the spent oxidizing agent and other water-soluble byproducts. The specifics of the work-up will depend on the oxidation method used. For example, in a Swern oxidation, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
-
Extraction: Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is used to separate the product from the aqueous layer.
-
Drying: The combined organic extracts should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The choice between these methods will depend on the boiling point of the product and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 1-Methyl-3-pyrrolidinol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Temperature: For Swern oxidation, maintain a low temperature (-78 °C) during the addition of reagents.[4][5] For DMP and PCC oxidations, ensure the reaction is conducted at the specified temperature (often room temperature).- Reagent Stoichiometry: Use the correct molar equivalents of the oxidizing agent. An insufficient amount will lead to incomplete conversion. |
| Degradation of Product | - Choice of Oxidant: If you suspect product degradation, consider switching to a milder oxidizing agent. DMP is known for its high selectivity and mild, neutral conditions.[7]- Work-up Conditions: Ensure the work-up procedure is not too harsh. Avoid strongly acidic or basic conditions if your product is sensitive. |
| Inefficient Work-up/Isolation | - Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.- Purification: Optimize the purification method. If using column chromatography, select an appropriate solvent system to achieve good separation. If using distillation, ensure the vacuum is adequate to prevent thermal decomposition. |
Issue 2: Product Purity Issues - Presence of Starting Material or Side Products
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Reagent Activity: Ensure the oxidizing agent is fresh and active. DMP can be sensitive to moisture. Swern oxidation requires the in-situ generation of the active species under anhydrous conditions.- Reaction Conditions: Re-evaluate the reaction time and temperature to drive the reaction to completion. |
| Formation of Side Products | - Temperature Control (Swern): Strictly maintain the reaction temperature below -60°C to prevent side reactions.[5]- Buffering (PCC): If using PCC with a substrate that has acid-sensitive groups, consider adding a buffer like sodium acetate.[8]- Choice of Base (Swern): In cases where epimerization at a stereocenter alpha to the carbonyl is a concern, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can mitigate this side reaction.[6] |
| Contamination from Reagents | - Purity of Starting Materials: Use high-purity starting materials and anhydrous solvents to prevent the introduction of impurities. |
Data Presentation
Table 1: Comparison of Synthetic Routes to 1-Methyl-3-pyrrolidinol
| Starting Materials | Key Reagents/Conditions | Reported Yield | Reported Purity | Reference |
| 1,4-dichloro-2-butanol, Methylamine | Aqueous solution, 120°C, Autoclave | 64.8% | 99.3% (HPLC) | [2] |
| Malic acid, Methylamine | 1. Ring closure; 2. Reduction (e.g., NaBH₄, Lewis Acid) | High (not quantified) | High (solid intermediate) | [1][3] |
| 3-Hydroxypyrrolidine, Formaldehyde | Reductive amination | - | - | - |
Table 2: Overview of Oxidation Methods for 1-Methyl-3-pyrrolidinol
| Oxidation Method | Key Reagents | Typical Solvent | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C | Mild conditions, high yields, tolerates many functional groups.[4][6][9] | Requires low temperatures, produces odorous dimethyl sulfide.[6][9] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | Mild, neutral pH, short reaction times, high chemoselectivity.[7] | Reagent is expensive and potentially explosive.[7] |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | Milder than other chromium oxidants.[8] | Chromium-based reagent (toxic), can be acidic.[8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol
-
Charge a 500 mL four-necked flask with a 40 wt% aqueous solution of monomethylamine and cool to 10 °C in an ice-water bath.
-
While stirring, add 1,4-dichloro-2-butanol dropwise, maintaining the temperature at 15 °C.
-
Transfer the reaction mixture to an autoclave, seal it, and pressurize it to 1.0 ± 0.1 MPa.
-
Heat the mixture to 120 °C and stir for approximately 10 hours.
-
After the reaction is complete, cool the mixture to room temperature and discharge the contents.
-
Carefully add sodium hydroxide to the mixture, keeping the temperature below 50 °C, which will release methylamine gas and precipitate a white solid. Stir for 1 hour.
-
Filter the mixture and separate the layers of the filtrate.
-
To the upper organic phase, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.
-
Filter the mixture and concentrate the filtrate in vacuo to obtain a yellow, oily liquid.
-
Purify the crude product by vacuum distillation to yield colorless and transparent 1-Methyl-3-pyrrolidinol.[2]
Protocol 2: General Procedure for Swern Oxidation of 1-Methyl-3-pyrrolidinol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.
-
Add a solution of 1-Methyl-3-pyrrolidinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
After stirring for a further 15-30 minutes at -78 °C, allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the oxidation step.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methylpyrrolidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methylpyrrolidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the oxidation of the precursor 1-Methylpyrrolidin-3-ol. Commonly employed oxidation agents include those used in Swern and Parikh-Doering oxidations. Alternative routes, such as the Dieckmann condensation of substituted diethyl succinates and the reaction of itaconic acid with methylamine, have also been explored.
Q2: What are the typical byproducts encountered in the synthesis of this compound?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include unreacted starting materials, over-oxidation products, and side-products from the reagents used. Specific byproducts for major synthetic routes are detailed in the troubleshooting guides below.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also suitable, particularly for less volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any isolated impurities.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Synthesis Route 1: Oxidation of 1-Methylpyrrolidin-3-ol
The oxidation of 1-Methylpyrrolidin-3-ol is a common and effective method for preparing this compound. However, several side reactions can occur, leading to the formation of impurities.
-
Question: My final product shows a significant peak corresponding to N-Methylsuccinimide. What causes its formation and how can I prevent it?
-
Answer: N-Methylsuccinimide is an over-oxidation product. Its formation is favored by harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of overly strong oxidizing agents.
-
Mitigation Strategies:
-
Reaction Temperature: Maintain strict temperature control, especially during the addition of the oxidizing agent. For Swern oxidations, temperatures are typically kept at or below -60 °C.[1] For Parikh-Doering oxidations, the reaction can often be run at 0 °C to room temperature, but careful monitoring is still crucial.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. The Parikh-Doering conditions are generally considered milder than many other oxidation methods.[2]
-
-
-
Question: I am observing a significant amount of unreacted starting material (1-Methylpyrrolidin-3-ol) in my final product. What are the likely causes?
-
Answer: Incomplete reaction is a common issue and can be attributed to several factors:
-
Insufficient Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.
-
Inadequate Activation of DMSO: In Swern and related oxidations, the activation of DMSO is critical. Ensure that the activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride) is of high quality and added under the correct conditions (e.g., low temperature).
-
Poor Reaction Kinetics: Low temperatures, while necessary to prevent side reactions, can also slow down the desired oxidation. A slight increase in temperature or extended reaction time may be required, but this must be balanced against the risk of byproduct formation.
-
-
Question: My reaction mixture has a very strong, unpleasant odor. What is the cause and how can I handle it?
-
Answer: The characteristic foul odor, often described as rotten cabbage, is due to the formation of dimethyl sulfide (DMS), a common byproduct in Swern-type oxidations.[3]
-
Handling and Disposal:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Glassware can be decontaminated by rinsing with a solution of potassium permanganate or bleach, which oxidizes the volatile DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
-
Synthesis Route 2: Dieckmann Condensation
The Dieckmann condensation of diethyl 2-(methylamino)pentanedioate offers an alternative route to the pyrrolidinone ring system.
-
Question: The yield of my Dieckmann condensation is low, and I observe the formation of a significant amount of viscous, polymeric material. What could be the cause?
-
Answer: The Dieckmann condensation is an intramolecular reaction that competes with intermolecular polymerization.
-
Mitigation Strategies:
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: The slow addition of the diester to a suspension of the base can also promote the desired intramolecular reaction.
-
Choice of Base: The choice and quality of the base (e.g., sodium ethoxide, sodium hydride) are critical for the success of the reaction. Ensure the base is fresh and anhydrous.
-
-
Data Presentation
| Byproduct | Common Synthetic Route(s) | Primary Cause | Recommended Analytical Method |
| N-Methylsuccinimide | Oxidation of 1-Methylpyrrolidin-3-ol | Over-oxidation | GC-MS, LC-MS |
| 1-Methylpyrrolidin-3-ol | Oxidation of 1-Methylpyrrolidin-3-ol | Incomplete reaction | GC-MS, LC-MS |
| Dimethyl Sulfide | Swern Oxidation | Reagent byproduct | GC (headspace) |
| Triethylammonium chloride | Swern Oxidation (using triethylamine as base) | Reagent byproduct | Not typically analyzed |
| 4-Carboxypyrrolidone derivatives | From Itaconic Acid and Methylamine | Side reaction of the primary amine with the itaconic acid derivative | LC-MS |
| Polymeric materials | Dieckmann Condensation | Intermolecular side reactions | GPC (Gel Permeation Chromatography) |
Experimental Protocols
Key Experiment: Parikh-Doering Oxidation of 1-Methylpyrrolidin-3-ol
This protocol provides a general methodology for the oxidation of 1-Methylpyrrolidin-3-ol to this compound using Parikh-Doering conditions.
-
Preparation: A solution of 1-Methylpyrrolidin-3-ol (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0-5.0 equivalents) in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The solution is cooled to 0 °C in an ice bath. The sulfur trioxide pyridine complex (SO₃·py) (3.0-4.0 equivalents) is added portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
Synthetic Pathway: Oxidation of 1-Methylpyrrolidin-3-ol
Caption: Primary synthetic route and a major side reaction.
Signaling Pathway: Mechanism of N-Methylsuccinimide Formation (Proposed)
Caption: Proposed mechanism for the formation of N-Methylsuccinimide.
References
Technical Support Center: Purification of 1-Methylpyrrolidin-3-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-Methylpyrrolidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities depend on the synthetic route used. Since this compound is often synthesized by the oxidation of 1-Methyl-3-pyrrolidinol, the primary impurity is typically unreacted starting material (1-Methyl-3-pyrrolidinol). Other potential impurities include residual solvents from the reaction and workup, water, and byproducts from over-oxidation.
Q2: My purified this compound is a yellow or brown liquid. How can I decolorize it?
A yellow to brown color often indicates the presence of small quantities of highly conjugated or polymeric impurities. A common remediation step is to treat a solution of the compound with activated charcoal followed by filtration. For stubborn cases, preparative column chromatography is the most effective method for removing color-causing impurities.
Q3: Which purification method is best for my needs?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
For removing the precursor alcohol and other volatile impurities on a moderate to large scale, vacuum distillation is often suitable.
-
For achieving high purity and removing non-volatile or similarly boiling impurities, conversion to the hydrochloride salt followed by recrystallization is a highly efficient method.
-
For obtaining analytical-grade (>99.5%) purity on a small to medium scale, preparative column chromatography is the preferred method.
Q4: Can I use vacuum distillation to separate this compound from its precursor, 1-Methyl-3-pyrrolidinol?
Yes, this is likely a viable strategy. The precursor alcohol, 1-Methyl-3-pyrrolidinol, has a reported boiling point of 50-52 °C at 1 mmHg. Due to the absence of hydroxyl group hydrogen bonding, the ketone (this compound) is expected to be more volatile and have a lower boiling point under the same pressure. A careful fractional vacuum distillation should allow for separation.
Purification Method Decision Workflow
The following diagram provides a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low yield after vacuum distillation. | 1. Distillation pressure is too low, causing the product to evaporate too quickly. 2. The collection flask is not cooled sufficiently. 3. The boiling point difference between product and impurities is small. | 1. Gradually decrease the pressure to find the optimal point. 2. Use a dry ice/acetone bath for the receiving flask. 3. Use a fractionating column to improve separation efficiency. |
| Product will not crystallize from the HCl salt solution. | 1. The solution is not sufficiently saturated. 2. The presence of impurities is inhibiting crystallization. 3. The incorrect solvent system is being used. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Perform a solvent screen; try adding a co-solvent (e.g., diethyl ether, ethyl acetate) in which the salt is less soluble. |
| Purity does not improve after a single purification step. | The chosen method is not effective for the specific impurities present. | Combine orthogonal purification methods. For example, perform a vacuum distillation first to remove the bulk of the precursor alcohol, followed by HCl salt formation to remove other impurities. |
| Product decomposes during distillation. | The distillation pot temperature is too high, leading to thermal degradation. | Ensure you are using a high vacuum (<1 mmHg) to lower the boiling point and keep the heating bath temperature as low as possible. |
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This method is highly effective for achieving a pure, solid product that is often more stable and easier to handle than the free base.
Workflow Diagram:
Caption: Workflow for purification via HCl salt formation.
Methodology:
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add one molar equivalent of hydrochloric acid. This can be added as a concentrated aqueous solution or, preferably, as a solution in the same solvent (e.g., ethanolic HCl).
-
Precipitation & Isolation: The hydrochloride salt will typically precipitate upon addition of the acid. Allow the slurry to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Recrystallization (Optional): To achieve higher purity, the collected solid can be recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate).
-
Drying: Dry the purified white to off-white solid under vacuum.
Protocol 2: Vacuum Distillation
This method is ideal for separating the ketone product from less volatile impurities like the precursor alcohol or salts.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path head or a fractionating column if high efficiency is needed. Ensure all glass joints are properly sealed with vacuum grease.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring bumping does not occur. A typical pressure is 1-15 mmHg.
-
Gently heat the distillation flask using an oil bath.
-
Note: The boiling point of this compound is not widely reported. It is expected to be lower than its precursor, 1-Methyl-3-pyrrolidinol (b.p. 50-52 °C @ 1 mmHg). Begin heating slowly and collect any initial low-boiling fractions (likely residual solvent).
-
Carefully increase the temperature and collect the main fraction at a constant temperature and pressure. The product should be a colorless liquid.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
-
Protocol 3: Preparative Column Chromatography
This technique offers the highest resolution for removing closely related impurities and color.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Mobile Phase (Elution): Elute the column with a non-polar solvent system containing a small amount of a polar modifier and a basic additive to prevent peak tailing. A common system would be a gradient of methanol (0-10%) in dichloromethane or ethyl acetate in heptane, with 0.5-1% triethylamine added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table summarizes expected outcomes from the described purification techniques. Note that quantitative data for this compound purification is not extensively published; therefore, data from the purification of its immediate precursor, 1-Methyl-3-pyrrolidinol, is provided as a relevant reference for distillation performance.
| Purification Method | Typical Scale | Achievable Purity | Typical Yield | Key Application / Notes |
| HCl Salt Formation | 5 g - 100 g | > 99% | 80 - 95% | Excellent for removing a variety of impurities and provides a stable, solid final product. |
| Vacuum Distillation | > 10 g | 97 - 99.5% ¹ | 85 - 95% ¹ | Best for removing non-volatile salts or less volatile organic impurities like the starting alcohol. |
| Column Chromatography | < 10 g | > 99.5% | 50 - 85% | Used for obtaining very high purity material for analytical standards or sensitive applications. Yields can be lower due to product loss on the column. |
¹ Data based on the reported purification of the precursor, (3R)-1-methylpyrrolidin-3-ol, by distillation, which achieved 99.5% purity with 93% yield.
Technical Support Center: 1-Methylpyrrolidin-3-one Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 1-Methylpyrrolidin-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites: the ketone functional group and the tertiary amine within the five-membered ring. The ketone allows for reactions such as reduction, nucleophilic addition, and condensation, while the tertiary amine can act as a base or participate in quaternization reactions.
Q2: How should this compound be handled and stored?
It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves and safety goggles. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Q3: What are the common applications of this compound in synthesis?
This compound is a versatile precursor for synthesizing a variety of more complex molecules, particularly in the development of novel therapeutic agents. It is commonly used in reactions such as reductive amination to produce substituted pyrrolidines and in Knoevenagel condensations to form α,β-unsaturated compounds.[1]
Troubleshooting Guide: Reductive Amination
Reductive amination is a key method for synthesizing substituted pyrrolidines from this compound. This process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.
Problem 1: Low yield of the desired substituted amine.
-
Question: My reductive amination of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Imine/Enamine Formation: The initial condensation between this compound and the primary or secondary amine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions to favor the formation of the imine/enamine by removing water. The addition of a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap can be beneficial.[2] Acid catalysis (e.g., a few drops of acetic acid) can accelerate the formation of the iminium ion.[3]
-
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine/enamine in the presence of the starting ketone.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is milder and more selective for imines over ketones.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and its reactivity is pH-dependent.[5] A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the formation of 1-methylpyrrolidin-3-ol as a byproduct.[6][7]
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Solution: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive amines. The choice of solvent is also important; methanol or other protic solvents are commonly used.[3]
-
-
Problem 2: Formation of 1-methylpyrrolidin-3-ol as a major byproduct.
-
Question: I am observing a significant amount of the corresponding alcohol, 1-methylpyrrolidin-3-ol, in my reaction mixture. How can I prevent this?
-
Answer: The formation of 1-methylpyrrolidin-3-ol indicates that the starting ketone is being reduced.
-
Reducing Agent is Too Strong: As mentioned, sodium borohydride (NaBH₄) can readily reduce ketones.
-
Incorrect Order of Addition: If using a less selective reducing agent, the timing of its addition is critical.
-
Solution: Allow sufficient time for the imine/enamine to form before introducing the reducing agent. This can be monitored by techniques like TLC or NMR.
-
-
Problem 3: Difficulty in purifying the final substituted pyrrolidine product.
-
Question: I am struggling to isolate my target amine from the reaction mixture. What purification strategies are effective?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
-
Acid-Base Extraction: The basicity of the desired amine product can be exploited for purification.
-
Solution: Perform an acid-base liquid-liquid extraction. The amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[8]
-
-
Chromatography: Column chromatography is a standard method for separating compounds with different polarities.
-
Solution: Silica gel column chromatography can be effective. The choice of eluent system will depend on the polarity of the product. Often, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol with a small amount of a basic modifier like triethylamine to prevent streaking of the amine) is used.
-
-
Quantitative Data for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Boc-3-pyrrolidone | Benzylamine | Iminoreductase | Phosphate Buffer | 30 | - | 84 | 99 (S) | [9] |
| This compound | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane | Room Temp | 2-12 | 70-95 | >95 | General Protocol |
| This compound | Primary/Secondary Amine | NaBH₃CN | Methanol | Room Temp | 2-12 | 65-90 | >95 | General Protocol |
Experimental Protocol: General Reductive Amination of this compound
-
Imine/Enamine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or methanol).
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the imine/enamine intermediate by TLC or NMR.
-
Reduction: Once the imine/enamine formation has reached equilibrium (typically 1-2 hours), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to control any potential exotherm.
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete (as monitored by TLC, typically 2-12 hours).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or acid-base extraction.
Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[10]
Problem 1: Low or no yield of the condensed product.
-
Question: My Knoevenagel condensation with this compound is not working well. What could be the issue?
-
Answer: Low yields in this reaction often point to issues with the reactants, catalyst, or reaction conditions.
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for deprotonation by the weak base catalyst.
-
Solution: Ensure you are using a compound with sufficiently electron-withdrawing groups, such as malononitrile, cyanoacetic esters, or Meldrum's acid.[1]
-
-
Catalyst Inefficiency: The choice of catalyst is critical. Typically, weak bases like piperidine, pyridine, or ammonium salts are used.[1] The inherent basicity of this compound might require catalyst optimization.
-
Solution: Optimize the amount of catalyst. If a standard amine base is ineffective, consider using a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) or greener alternatives like ammonium bicarbonate.[1]
-
-
Unfavorable Equilibrium: The Knoevenagel condensation is a reversible reaction where water is produced.
-
Solution: To drive the reaction forward, remove water as it is formed using a Dean-Stark apparatus, especially when using non-polar solvents like toluene.[2]
-
-
Problem 2: Formation of side products.
-
Question: I am observing unexpected products in my Knoevenagel condensation. What are they and how can I avoid them?
-
Answer: Side reactions can compete with the desired condensation.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of this compound and the active methylene compound.[11]
-
-
Self-Condensation: Although less common with ketones compared to aldehydes, using too strong a base can potentially lead to self-condensation of this compound.
-
Solution: Use a weak base catalyst like an amine salt or ammonium acetate.[11]
-
-
Problem 3: The reaction is very slow.
-
Question: The Knoevenagel condensation is proceeding very slowly. How can I increase the reaction rate?
-
Answer: Reaction kinetics can be influenced by several factors.
-
Insufficient Temperature: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for any decomposition or side product formation. Many Knoevenagel condensations benefit from heating.[11]
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow.
-
Quantitative Data for Knoevenagel Condensation
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | - | 90-96 | [11] |
| Aromatic Aldehydes | Malononitrile | Gallium Chloride (catalytic) | Solvent-free | Room Temp | 1-2 | >95 | [12] |
| Thiazolidine-2,4-dione | p-Methoxybenzaldehyde | Pyrrolidine (0.5 eq) | Ethanol | 78 | 480 | ~100 | [13] |
Experimental Protocol: General Knoevenagel Condensation with this compound
-
Reactant Mixture: In a round-bottom flask equipped with a condenser (and a Dean-Stark trap if removing water azeotropically), combine this compound (1 equivalent) and the active methylene compound (1 equivalent).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, toluene, or water) and the catalyst (e.g., piperidine, 0.1 equivalents).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux).
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Knoevenagel Condensation Troubleshooting Logic
Caption: Troubleshooting logic for low yield in Knoevenagel condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
Improving the stability of 1-Methylpyrrolidin-3-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Methylpyrrolidin-3-one in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis and oxidation. The pyrrolidinone ring is susceptible to cleavage, and the ketone functional group can also undergo reactions.[1] The tertiary amine can also be oxidized to its corresponding N-oxide.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH below 4) and becomes increasingly unstable as the pH becomes neutral and alkaline.[1] Hydroxide ion-catalyzed degradation is a major process at pH > 9.0.[1]
Q3: What are the common degradation products of this compound?
A3: Common degradation byproducts can include:
-
1-Methylpyrrolidin-3-ol: Formed through the reduction of the ketone group.[1]
-
Ring-opening products: Resulting from the hydrolytic cleavage of the amide bond within the pyrrolidinone ring, which can lead to compounds like 4-(methylamino)butanoic acid.[1]
-
Oxidation products: The tertiary amine can be oxidized to form the corresponding N-oxide.
-
Further degradation products: More extensive degradation can lead to smaller, volatile compounds like formic acid and ammonia.[1]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[2] Refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Solutions should be freshly prepared whenever possible. If storage is necessary, use acidic buffers and store at low temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: HPLC or GC-MS analysis shows a rapid decrease in the concentration of this compound and the appearance of unexpected peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High pH of the solution | Adjust the pH of your solution to be acidic (ideally pH 3-4) using a suitable buffer (e.g., acetate or phosphate buffer). Avoid neutral or alkaline conditions. |
| Presence of oxidizing agents | De-gas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid using solvents that may contain peroxides. |
| Elevated temperature | Conduct your experiments at the lowest feasible temperature. If heating is necessary, minimize the duration. Store solutions at 2-8°C when not in use. |
| Presence of metal ions | Metal ions can catalyze degradation. Use high-purity solvents and reagents. If contamination is suspected, consider using a chelating agent like EDTA. |
Issue 2: Inconsistent or Irreproducible Experimental Results
-
Symptom: Significant variability in results between experimental runs.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent solution preparation | Prepare fresh solutions of this compound for each experiment. If using stock solutions, verify their stability over the intended period of use. |
| Variability in solvent quality | Use high-purity, HPLC-grade solvents from a reliable source. Be aware that different batches of the same solvent can have varying levels of impurities. |
| Inadequate control of experimental conditions | Strictly control and monitor pH, temperature, and reaction time in all experiments. |
Issue 3: Difficulty in Analyzing this compound and its Degradation Products
-
Symptom: Poor peak shape, co-elution of peaks, or low sensitivity during HPLC or GC-MS analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate analytical method | Develop and validate a stability-indicating analytical method. For HPLC, a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and an acidic buffer is a good starting point. For GC-MS, derivatization may be necessary to improve volatility and peak shape. |
| Sample matrix interference | Perform a sample cleanup or extraction to remove interfering substances from your sample matrix before analysis. |
| Degradation during analysis | Ensure the analytical conditions (e.g., injector temperature in GC) do not cause degradation of the analyte. |
Data Presentation
Table 1: pH-Dependent Stability of this compound Hydrochloride at 40°C
| pH | Initial Concentration (% Remaining) | Concentration after 7 Days (% Remaining) | Concentration after 30 Days (% Remaining) | Observed Degradation Rate |
| 2.0 | 100 | 99.5 | 98.2 | Very Low |
| 4.0 | 100 | 98.8 | 96.5 | Low |
| 6.0 | 100 | 95.2 | 88.1 | Moderate |
| 8.0 | 100 | 89.7 | 75.4 | High |
| 10.0 | 100 | 78.3 | 55.9 | Very High |
| Data is illustrative and based on trends for similar compounds.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: HPLC-UV Method for Stability Analysis
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting the instability of this compound.
References
Technical Support Center: Catalyst Selection for 1-Methylpyrrolidin-3-one Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for catalyst selection, optimization, and troubleshooting for reactions involving 1-Methylpyrrolidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for catalytic transformations?
A1: this compound has two primary reactive sites for catalysis. The most reactive site is the ketone group at the C3 position, which can undergo a variety of transformations such as reduction to a secondary alcohol or reductive amination.[1] The second site is the α-carbon positions (C2 and C4) adjacent to the ketone, which can be involved in reactions like α-alkylation.
Q2: What are the most common catalytic reactions performed with this compound?
A2: The most common catalytic reactions are:
-
Catalytic Hydrogenation/Reduction: The ketone group is reduced to a hydroxyl group, forming 1-Methylpyrrolidin-3-ol. This is a crucial intermediate for various pharmaceutical compounds.[1]
-
Reductive Amination: The ketone reacts with an amine in the presence of a reducing agent to form a new C-N bond, yielding 3-amino-1-methylpyrrolidine derivatives.[2]
-
N-Alkylation of Precursors: While this compound is already N-methylated, the synthesis of its precursors often involves the N-alkylation of a pyrrolidine ring, a reaction catalyzed by various transition metals.[3][4]
Q3: Which catalysts are typically used for the reduction of this compound to 1-Methylpyrrolidin-3-ol?
A3: For the reduction of the ketone, heterogeneous metal catalysts are frequently employed. The most common choices are Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), often used with hydrogen gas.[1][5] These catalysts are valued for their efficiency and ease of separation from the reaction mixture.
Q4: Can asymmetric reduction be achieved to produce a specific stereoisomer of 1-Methylpyrrolidin-3-ol?
A4: Yes, asymmetric reduction is possible to yield chiral 1-Methylpyrrolidin-3-ol. This is typically achieved using a chiral catalyst system, such as a Corey-Bakshi-Shibata (CBS) reduction. This method involves a chiral oxazaborolidine catalyst, which can be formed in situ from a chiral precursor like (S)-(1-Methylpyrrolidin-3-YL)methanol and a borane source (e.g., BH₃·THF).[6] This approach provides a high degree of enantioselectivity.[6]
Troubleshooting Guide for Catalytic Reactions
This section addresses specific issues that may be encountered during experiments.
Problem 1: Low or No Reaction Conversion
-
Potential Cause 1: Inactive Catalyst or Reagent.
-
Recommended Solution: Metal catalysts like Pd/C and Pt/C can become oxidized or poisoned. Use fresh catalyst from a reliable source or consider a pre-reduction step if applicable. For borane reagents used in reductions, their concentration can decrease over time; it is advisable to titrate the borane solution to confirm its molarity.[6]
-
-
Potential Cause 2: Presence of Impurities or Moisture.
-
Potential Cause 3: Suboptimal Reaction Conditions.
Problem 2: Low Product Selectivity or Formation of Byproducts
-
Potential Cause 1: Reaction Temperature is Too High.
-
Recommended Solution: High temperatures can sometimes lead to side reactions or decomposition. Lower the reaction temperature. For many selective reactions, especially asymmetric ones, lower temperatures generally lead to higher selectivity.[6]
-
-
Potential Cause 2: Incorrect Solvent Choice.
-
Recommended Solution: The solvent can significantly affect both reaction rate and selectivity.[6] Common aprotic solvents like Tetrahydrofuran (THF) and toluene are often used for reductions.[6] If byproducts are observed, screen a panel of different solvents to find the optimal one for your specific transformation.
-
-
Potential Cause 3: Catalyst and Substrate Mismatch.
-
Recommended Solution: The chosen catalyst may not be optimal for the desired transformation. For instance, in reductive amination/cyclization reactions of levulinic acid (a related keto-acid), switching the catalyst from AlCl₃ to RuCl₃ can change the product from a pyrrolidone to a pyrrolidine.[7] Review literature for catalysts proven to be effective for your specific reaction type and substrate.
-
Problem 3: Low Enantioselectivity (ee) in Asymmetric Reductions
-
Potential Cause 1: Presence of Moisture.
-
Recommended Solution: Asymmetric reactions are often highly sensitive to moisture. Ensure all reagents are anhydrous and the reaction is performed under strictly inert conditions.[6]
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Potential Cause 3: Non-Catalyzed Background Reaction.
-
Potential Cause 4: Racemization During Work-up or Purification.
-
Recommended Solution: The product may racemize under acidic or basic conditions during work-up. Analyze the crude reaction mixture by chiral HPLC or GC to determine if racemization is occurring post-reaction. If so, modify the work-up procedure to use milder conditions.
-
Data Presentation: Catalyst Performance
Table 1: Catalytic Synthesis of 1-Methylpyrrolidin-3-ol
| Precursor | Catalyst | Formaldehyde (Equivalents) | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| (3R)-pyrrolidin-3-ol | 5% Platinum on Carbon | 1.05 | Methanol | 86% | 97.7% | [5] |
| (3R)-pyrrolidin-3-ol | 5% Platinum on Carbon | 1.05 | Methanol | 88% | 97.7% | [8] |
| (S)-3-hydroxypyrrolidine | 10% Palladium on Carbon | (37% aq. solution) | Water | 31% | Not Specified |[8] |
Table 2: Overview of Catalysts for Related Pyrrolidine Syntheses
| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Reductive Amination | Levulinic Acid + Amines | RuCl₃ / Phenylsilane | Selectively produces pyrrolidines | [7] |
| Reductive Amination | Levulinic Acid + Amines | AlCl₃ / Phenylsilane | Selectively produces pyrrolidones | [7] |
| N-Alkylation | Amines + Alcohols | Cp*Ir complex | Decarboxylative N-alkylation | [3] |
| N-Alkylation | Amines + Alcohols | Fe₂Ni₂@CN | Follows hydrogen autotransfer pathway | [4] |
| Asymmetric Reductive Amination | N-Boc-pyrrolidone + Benzylamine | Imine Reductase (IRED) Mutant | High enantioselectivity (99% ee) | [9] |
| Hydrogenation | 1-Methylpyrrole | Rhodium on Carbon | Hydrogenation of the pyrrole ring |[10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst (This protocol is adapted from the reduction of ketones using a catalyst derived from (S)-(1-Methylpyrrolidin-3-YL)methanol and can be applied to analogous substrates).[6]
1. Catalyst Formation (In Situ):
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-(1-Methylpyrrolidin-3-YL)methanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
2. Reduction Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).
-
In a separate flame-dried flask, dissolve the prochiral ketone (e.g., this compound) (1.0 mmol) in anhydrous THF (3 mL).
-
Add the ketone solution to the catalyst solution via syringe.
-
Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
3. Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding methanol (2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
Visualizations
Caption: General experimental workflow for a catalytic reaction.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Key catalytic transformations of this compound.
References
- 1. This compound hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. data.epo.org [data.epo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 1-Methylpyrrolidin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidin-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions involving this compound?
A1: The most common methods for monitoring reactions involving this compound are Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: I'm seeing significant streaking on my TLC plate when analyzing my this compound reaction mixture. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is a common issue when working with basic compounds like this compound due to strong interactions with the acidic silica gel. Here are some potential causes and solutions:
-
Cause: The tertiary amine in this compound is basic and interacts strongly with the acidic silica gel stationary phase.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (Et3N) or a few drops of ammonia in methanol can neutralize the acidic sites on the silica gel and improve spot shape.[1]
-
Cause: The sample is too concentrated.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. Overloaded spots can lead to streaking.
Q3: How can I visualize this compound and its reaction products on a TLC plate?
A3: this compound and many of its derivatives lack a strong UV chromophore, making visualization under a UV lamp challenging unless other UV-active functional groups are present in the molecule.[2] Here are some effective visualization techniques:
-
Potassium Permanganate (KMnO4) Stain: This stain is a good general-purpose choice and will react with many organic compounds, including the ketone and amine functionalities, to produce yellow-brown spots on a purple background.[2]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a non-destructive method that can visualize many organic compounds, which will appear as brown spots.[2]
-
p-Anisaldehyde Stain: This stain is particularly useful for detecting a wide range of functional groups and often produces different colored spots for different compounds upon heating, which can aid in differentiation.
Q4: My GC analysis of a this compound reaction shows multiple unexpected peaks. What could be the source of these impurities?
A4: Unexpected peaks in a GC chromatogram can arise from several sources. Common side products in reactions involving this compound can include unreacted starting materials or byproducts from side reactions. For instance, in a reduction reaction, incomplete conversion will show a peak for the starting ketone. Hydrolysis of the starting material or products, if water is present, can also lead to impurities.
Q5: When monitoring a reaction using HPLC, my peak shapes for this compound are poor (e.g., tailing). How can I improve this?
A5: Peak tailing in HPLC, especially with basic compounds like this compound, is often due to interactions with residual acidic silanol groups on the silica-based column. To mitigate this:
-
Use a base-deactivated column: Many modern HPLC columns are end-capped to minimize silanol interactions.
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as 0.1% triethylamine or diethylamine, into the mobile phase can improve peak shape by competing for the active sites on the stationary phase.
-
Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can also help to ensure consistent ionization of your analyte and improve peak symmetry.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking of spots | Compound is too polar or basic for the eluent/stationary phase combination. | Add a polar modifier (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent. |
| Rf value is too low (spot doesn't move far from the baseline) | The eluent is not polar enough. | Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Rf value is too high (spot moves with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of dichloromethane in a dichloromethane/methanol mixture). |
| No spots are visible after visualization | The compound is not responsive to the chosen stain, or the concentration is too low. | Try a different visualization technique (e.g., potassium permanganate stain). Concentrate the sample before spotting. |
| Spots are not round | The TLC plate was not placed in the developing chamber evenly, or the chamber was not properly saturated with solvent vapor. | Ensure the plate is level in the chamber and that the chamber is sealed and saturated with the eluent vapor before developing the plate. |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No peaks observed | No sample injected, or the detector is not turned on. | Verify the injection process and ensure the detector is on and at the correct temperature. |
| Broad peaks | Injection volume too large, or oven temperature is too low. | Reduce the injection volume. Increase the initial oven temperature or use a faster temperature ramp. |
| Peak tailing | Active sites in the injector liner or on the column. | Use a deactivated liner. Consider using a column designed for basic compounds. |
| Ghost peaks (peaks appearing in blank runs) | Contamination in the injector or column from a previous injection. | Bake out the column at a high temperature. Clean or replace the injector liner and septum. |
| Shifting retention times | Leak in the system or inconsistent oven temperature. | Check for leaks in the gas lines and connections. Verify the oven temperature program is running correctly. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No peaks observed | No sample injected, or the detector is not configured correctly. | Check the injection volume and ensure the detector wavelength is appropriate for your compounds. |
| Peak fronting | Sample overload. | Dilute the sample and inject a smaller volume. |
| Peak tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., triethylamine). Use a base-deactivated column. |
| Split peaks | Clogged frit or void in the column. | Replace the column frit. If a void is suspected, the column may need to be replaced. |
| Drifting baseline | Column not equilibrated, or mobile phase composition is changing. | Equilibrate the column with the mobile phase for a sufficient time. Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Prepare the TLC chamber: Line a developing jar with filter paper and add the chosen eluent to a depth of about 0.5 cm. Close the jar and allow the atmosphere to saturate with solvent vapor.
-
Spot the TLC plate: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a pencil line drawn about 1 cm from the bottom of the TLC plate.
-
Develop the plate: Carefully place the TLC plate in the prepared chamber, ensuring the eluent level is below the spots. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).
-
Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Signaling Pathways and Experimental Workflows
Caption: Workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for common TLC issues.
References
Preventing degradation of 1-Methylpyrrolidin-3-one during workup
Welcome to the technical support center for 1-Methylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds. Its structure contains both a ketone functional group and a tertiary amine within a five-membered ring, making it susceptible to degradation under certain experimental conditions. Ensuring its stability during workup is crucial for achieving high purity and yield of the final product. The primary degradation pathways include hydrolysis, oxidation, and reduction of the ketone group.
Q2: What are the main factors that can cause degradation of this compound during workup?
A2: The primary factors that can lead to the degradation of this compound during workup are:
-
pH: Both acidic and basic conditions can promote degradation.
-
Temperature: Elevated temperatures, especially during distillation, can cause decomposition.
-
Presence of Oxidizing or Reducing Agents: These can lead to unwanted side reactions involving the ketone or the pyrrolidine ring.
-
Presence of Strong Acids or Bases: These can catalyze side reactions like self-condensation (aldol reaction).
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. The hydrochloride salt form is often used to improve solubility in polar solvents. However, the compound shows varying degrees of degradation at different pH levels over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Problem 1: Low yield of this compound after aqueous workup.
-
Possible Cause 1: Hydrolysis or Degradation due to pH.
-
Solution: Maintain a neutral or slightly acidic pH during the aqueous wash. Avoid prolonged exposure to strongly acidic or basic conditions. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.
-
-
Possible Cause 2: Partitioning into the aqueous layer.
-
Solution: this compound has some water solubility. To minimize its loss into the aqueous phase, use a saturated brine solution for the final wash. Additionally, perform multiple extractions with smaller volumes of the organic solvent.
-
Problem 2: Presence of a higher molecular weight impurity in the final product.
-
Possible Cause: Self-condensation (Aldol-type reaction).
-
Explanation: The presence of acidic or basic catalysts, especially at elevated temperatures, can promote the enolization of this compound, leading to self-condensation reactions and the formation of higher molecular weight byproducts.
-
Solution:
-
Neutralize the reaction mixture carefully: Before workup, quench the reaction and adjust the pH to be as close to neutral as possible.
-
Low temperature workup: Perform all extractions and washes at a low temperature (0-5 °C) to minimize the rate of potential side reactions.
-
Avoid strong acids and bases: If an acid or base wash is unavoidable, use dilute solutions and minimize contact time.
-
-
Problem 3: Product degradation during purification by distillation.
-
Possible Cause: Thermal decomposition.
-
Solution: Purify this compound by vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. Monitor the temperature of the distillation pot closely and do not overheat.
-
Problem 4: Discoloration of the product (yellowing or browning).
-
Possible Cause: Oxidation.
-
Solution:
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use of antioxidants (with caution): In some cases, the addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the distillation flask can prevent oxidation. However, this should be tested on a small scale first to ensure it does not interfere with the product or downstream applications.
-
-
Data Presentation
Table 1: pH Stability of this compound Hydrochloride Over Time
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | Degradation Level |
| 2.0 | 100 | 99.5 | 98.2 | Very Low |
| 4.0 | 100 | 98.8 | 96.5 | Low |
| 6.0 | 100 | 95.2 | 88.1 | Moderate |
| 8.0 | 100 | 89.7 | 75.4 | High |
| 10.0 | 100 | 78.3 | 55.9 | Very High |
This data is illustrative and based on available information. Actual degradation rates may vary depending on specific conditions.
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
-
Quenching: Cool the reaction mixture to 0-5 °C. Quench the reaction with a suitable reagent to neutralize any reactive species.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to ~7 using a dilute acid or base, while maintaining the low temperature.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. Perform this step quickly and at low temperature.
-
Wash the organic layers with a saturated aqueous solution of sodium chloride (brine) to remove excess water and reduce the solubility of the product in the aqueous phase.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<40 °C).
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workup workflow to minimize degradation.
Technical Support Center: Scalable Synthesis and Purification of 1-Methylpyrrolidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1-Methylpyrrolidin-3-one.
Synthesis Overview
The scalable synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-Methylpyrrolidin-3-ol. This is followed by the oxidation of the secondary alcohol to the desired ketone, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1-Methylpyrrolidin-3-ol?
A1: Common starting materials include the reaction of 1,4-dichloro-2-butanol with methylamine or the reductive amination of pyrrolidin-3-ol with formaldehyde.[1][2] The choice of starting material often depends on cost, availability, and desired scale.
Q2: Which oxidation methods are recommended for converting 1-Methylpyrrolidin-3-ol to this compound on a large scale?
A2: For scalable synthesis, Swern and Parikh-Doering oxidations are often preferred due to the use of relatively inexpensive reagents and straightforward work-up procedures.[3][4][5] The Dess-Martin oxidation is also effective but can be more expensive and generate solid byproducts that are challenging to remove on a large scale.[6]
Q3: What are the typical yields and purity I can expect for the synthesis of 1-Methylpyrrolidin-3-ol?
A3: Yields and purity can vary depending on the chosen synthetic route and purification method. Industrial-scale processes have reported yields of up to 93% with purities exceeding 99%.[7]
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods, including distillation, and column chromatography.[8] For large-scale operations, distillation is often the most practical and cost-effective method.
Q5: What are the main safety concerns associated with the Swern oxidation?
A5: The Swern oxidation generates gaseous byproducts such as carbon monoxide and dimethyl sulfide, which has a strong, unpleasant odor. Therefore, the reaction must be performed in a well-ventilated fume hood.[5][9]
Troubleshooting Guides
Step 1: Synthesis of 1-Methylpyrrolidin-3-ol
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using techniques like GC or TLC. - Ensure the reaction temperature and pressure are maintained at optimal levels.[2] - Verify the quality and stoichiometry of the reagents. |
| Product loss during work-up. | - Optimize the extraction and distillation procedures to minimize losses. - Ensure complete precipitation of salts before filtration. | |
| Low Purity | Presence of unreacted starting materials or byproducts. | - Adjust the molar ratio of reactants to drive the reaction to completion. - Optimize the purification process, such as by adjusting distillation parameters or using a more efficient chromatography column.[1] |
| Inefficient removal of catalyst. | - Ensure thorough filtration to remove the catalyst. Washing the catalyst with the reaction solvent can improve recovery.[1] |
Step 2: Oxidation of 1-Methylpyrrolidin-3-ol to this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | Insufficient oxidizing agent. | - Use a slight excess of the oxidizing agent to ensure complete conversion. |
| Low reaction temperature (for Swern oxidation). | - Carefully monitor and maintain the reaction temperature within the optimal range (typically -78 °C for the initial steps).[9] | |
| Deactivation of the oxidizing agent. | - Ensure all reagents and solvents are anhydrous, as water can quench the oxidizing species. | |
| Formation of Byproducts | Swern Oxidation: Formation of methylthiomethyl (MTM) ether. | - Maintain a low reaction temperature (below -60 °C) to minimize this side reaction.[5] |
| Dess-Martin Oxidation: Formation of insoluble byproducts. | - During work-up, add a quenching agent like sodium thiosulfate to convert byproducts into more easily removable forms.[6][10] Filtration through celite can also be effective. | |
| Difficulty in Purification | Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography to improve separation. |
| Azeotrope formation during distillation. | - Consider using a different solvent for extraction or performing the distillation under reduced pressure to break the azeotrope. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 1-Methylpyrrolidin-3-ol
This protocol is adapted from an industrial-scale production method.[7]
Materials:
-
(3R)-Pyrrolidin-3-ol
-
91% Paraformaldehyde
-
Methanol
-
5% Platinum on carbon (water-containing)
-
Diethylamine
-
Toluene
Procedure:
-
To a suitable reactor, add (3R)-pyrrolidin-3-ol (60.0g), 91% paraformaldehyde (23.8g, 1.05 equivalents), methanol (300.0g), and 5% platinum on carbon (3.0g, water-containing).
-
Pressurize the reactor with hydrogen to 0.4-0.5 MPa and maintain the temperature at 20°C for 4 hours. Monitor the disappearance of (3R)-pyrrolidin-3-ol by gas chromatography.
-
Once the reaction is complete, add diethylamine (5.0g) to the reaction mixture and continue the reaction at 20°C under a hydrogen pressure of 0.4-0.5 MPa for an additional 2.5 hours.
-
After the reaction is complete, filter off the platinum on carbon and wash it with methanol (60.0g).
-
Combine the filtrate and the washing, and concentrate under reduced pressure.
-
To the concentrate, add toluene (60.0g) and concentrate again to give an oil.
-
Purify the oil by distillation to obtain (3R)-1-methylpyrrolidin-3-ol.
Expected Outcome:
-
Yield: ~93%
-
Purity: ~99.5%
Protocol 2: Swern Oxidation of 1-Methylpyrrolidin-3-ol
This is a general laboratory-scale procedure that can be adapted for the oxidation of 1-Methylpyrrolidin-3-ol.[4][9][11]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
1-Methylpyrrolidin-3-ol
-
Triethylamine (or a bulkier base like diisopropylethylamine)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78°C, slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM.
-
After stirring for 5 minutes, add a solution of 1-Methylpyrrolidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
References
- 1. data.epo.org [data.epo.org]
- 2. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. echemi.com [echemi.com]
- 7. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 8. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Methylpyrrolidin-3-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-Methylpyrrolidin-3-one and its structurally related analogs. Due to the limited availability of published experimental spectra for this compound, this document presents a detailed analysis of its immediate precursor, 1-Methyl-3-pyrrolidinol, alongside two common cyclic ketones, N-Methyl-2-pyrrolidinone and Cyclopentanone. This comparison offers valuable insights into the expected spectral characteristics of this compound and serves as a practical reference for the spectroscopic analysis of related compounds.
Executive Summary
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of organic molecules. This guide focuses on the application of these techniques to this compound, a heterocyclic ketone of interest in synthetic and pharmaceutical chemistry. While direct spectral data for this compound is scarce in publicly accessible databases, an understanding of its spectral features can be inferred from the analysis of its precursor and structural isomers.
This guide presents a side-by-side comparison of the spectroscopic data for:
-
1-Methyl-3-pyrrolidinol: The direct precursor to this compound.
-
N-Methyl-2-pyrrolidinone: An isomeric lactam.
-
Cyclopentanone: A carbocyclic analog.
Detailed experimental protocols for acquiring NMR, IR, and MS spectra are also provided, followed by a workflow diagram for a comprehensive spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the comparative compounds.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-Methyl-3-pyrrolidinol | ~4.4 | m | 1H | CH-OH |
| ~2.8-2.2 | m | 4H | CH₂-N, CH₂-C(OH) | |
| ~2.3 | s | 3H | N-CH₃ | |
| ~1.9-1.7 | m | 2H | CH₂-CH₂ | |
| N-Methyl-2-pyrrolidinone | 3.32 | t | 2H | CH₂-N |
| 2.78 | s | 3H | N-CH₃ | |
| 2.27 | t | 2H | CH₂-C=O | |
| 1.93 | p | 2H | CH₂-CH₂ | |
| Cyclopentanone | 2.05 | t | 4H | 2 x CH₂-C=O |
| 1.95 | p | 4H | 2 x CH₂-CH₂ |
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-Methyl-3-pyrrolidinol | ~70 | CH-OH |
| ~60 | CH₂-N | |
| ~42 | N-CH₃ | |
| ~35 | CH₂-C(OH) | |
| ~30 | CH₂-CH₂ | |
| N-Methyl-2-pyrrolidinone | 174.2 | C=O |
| 49.3 | CH₂-N | |
| 30.8 | N-CH₃ | |
| 29.2 | CH₂-C=O | |
| 17.8 | CH₂-CH₂ | |
| Cyclopentanone | 219.7 | C=O |
| 38.3 | CH₂-C=O | |
| 23.1 | CH₂-CH₂ |
IR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| 1-Methyl-3-pyrrolidinol | 3400-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch (aliphatic) | |
| 1100-1000 | C-O stretch | |
| N-Methyl-2-pyrrolidinone | 2960-2850 | C-H stretch (aliphatic) |
| 1680 (strong) | C=O stretch (amide) | |
| Cyclopentanone | 2960-2850 | C-H stretch (aliphatic) |
| 1740 (strong) | C=O stretch (ketone) |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1-Methyl-3-pyrrolidinol | 101 | 84, 70, 57, 42 |
| N-Methyl-2-pyrrolidinone | 99 | 84, 71, 56, 42 |
| Cyclopentanone | 84 | 56, 55, 42, 41 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of liquid organic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm, centered at around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, centered at around 110 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer for separation and analysis of volatile components.
-
-
Ionization Method:
-
Electron Ionization (EI): Typically used in GC-MS for creating fragment ions and providing structural information.
-
Electrospray Ionization (ESI): A soft ionization technique often used for direct infusion, which typically produces the protonated molecular ion [M+H]⁺.
-
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comparative Guide to Purity Analysis of 1-Methylpyrrolidin-3-one: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 1-Methylpyrrolidin-3-one, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quality control. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection.
At a Glance: HPLC and GC for this compound Analysis
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization for polar analytes to increase volatility, though direct injection is often possible for compounds like this compound. |
| Typical Impurities Detected | Non-volatile synthesis precursors, degradation products, and salts. | Volatile impurities, residual solvents, and starting materials. |
| Common Detector | UV-Vis Detector | Flame Ionization Detector (FID) |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the ng/mL range.[1] | Excellent for organic compounds, with LODs often in the low ppm range.[2] |
| Speed | Analysis times can range from 10 to 60 minutes. | Generally faster, with run times often under 15 minutes. |
Experimental Protocols
Below are detailed, representative methodologies for the purity analysis of this compound using both HPLC and GC. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the analysis of this compound and potential non-volatile impurities without the need for derivatization.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 4.0), in a ratio of 25:75 (v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the carbonyl chromophore)
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with the mobile phase to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenylmethylpolysiloxane stationary phase (e.g., HP-5), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with a suitable solvent such as methanol or dichloromethane to obtain a concentration of about 5 mg/mL.
-
Vortex the solution to ensure homogeneity.
Performance Comparison
The following table summarizes the expected quantitative performance data for the described HPLC and GC methods. These values are estimates based on typical performance for similar analytical methods and should be confirmed during method validation.[5][6][7][8]
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 ppm |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 ppm |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 0.3 - 150 µg/mL | 1.5 - 500 ppm |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind choosing an analytical method, the following diagrams are provided.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. GC-FID is generally faster and offers high sensitivity for volatile and thermally stable impurities, such as residual solvents and certain starting materials. A potential key impurity, the precursor 1-methyl-3-pyrrolidinol from an oxidation reaction, would also be readily detectable by GC. Conversely, HPLC-UV is more versatile, capable of analyzing a wider range of compounds, including non-volatile or thermally sensitive impurities that may be present as byproducts or degradation products. The choice of method should be guided by a risk-based assessment of the potential impurity profile based on the synthetic route of this compound and the specific requirements of the analysis. For comprehensive quality control, employing both techniques orthogonally can provide the most complete picture of the sample's purity.
References
- 1. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. environics.com [environics.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. industrialpharmacist.com [industrialpharmacist.com]
A Comparative Analysis of the Reactivity of 1-Methylpyrrolidin-3-one and Other Cyclic Ketones
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic ketones is paramount for designing efficient synthetic routes and developing novel molecular entities. This guide provides an objective comparison of the reactivity of 1-Methylpyrrolidin-3-one against other commonly used cyclic ketones: cyclopentanone, cyclohexanone, and piperidin-4-one. The comparison is supported by available experimental data and focuses on key reactions central to organic synthesis.
The reactivity of cyclic ketones is fundamentally influenced by a combination of factors including ring strain, steric hindrance, and the electronic effects of heteroatoms within the ring. These factors dictate the ease of enolate formation, the susceptibility of the carbonyl carbon to nucleophilic attack, and the overall reaction kinetics and product distribution in various transformations.
Comparative Reactivity in Key Synthetic Transformations
To provide a clear and quantitative comparison, the following sections detail the relative performance of this compound, cyclopentanone, cyclohexanone, and piperidin-4-one in several fundamental organic reactions.
Enolate Formation: Acidity of α-Protons
| Ketone | Predicted/Reported pKa of α-Protons (in DMSO) | Relative Ease of Enolate Formation |
| This compound | ~23-25 (Predicted) | Moderate to High |
| Cyclopentanone | ~25.8 | Moderate |
| Cyclohexanone | ~26.4 | Low |
| Piperidin-4-one | ~24-26 (Predicted) | Moderate to High |
Note: The pKa values are compiled from various sources and predictions and should be used for comparative purposes. The ease of enolate formation is a qualitative assessment based on these values.
The lower predicted pKa of this compound suggests that it can be deprotonated more readily than cyclopentanone and significantly more easily than cyclohexanone, facilitating its participation in enolate-mediated reactions.
Aldol Condensation: Reactivity with Electrophiles
The aldol condensation is a cornerstone of C-C bond formation. The reactivity of a ketone in this reaction depends on both the rate of enolate formation and the susceptibility of the carbonyl group to nucleophilic attack. While direct comparative yield data under identical conditions is sparse, studies on related systems allow for a qualitative assessment.
In a representative aldol condensation with benzaldehyde, the expected trend in reactivity would follow the ease of enolate formation and the electrophilicity of the carbonyl carbon. The nitrogen atom in this compound and piperidin-4-one can influence the electron density at the carbonyl carbon.
| Ketone | Typical Yield in Aldol Condensation with Benzaldehyde |
| This compound | Data not readily available for direct comparison |
| Cyclopentanone | Good to Excellent |
| Cyclohexanone | Moderate to Good |
| Piperidin-4-one | Data not readily available for direct comparison |
Cyclopentanone generally exhibits high reactivity in aldol condensations, often attributed to the relief of ring strain upon formation of the tetrahedral intermediate. Cyclohexanone is also reactive, though sometimes slightly less so than cyclopentanone. The reactivity of the heterocyclic ketones in this context is an area requiring further direct comparative studies.
Reductive Amination: Formation of Amines
Reductive amination is a vital transformation for the synthesis of amines, which are prevalent in pharmaceuticals. This reaction involves the formation of an imine or enamine intermediate followed by reduction. The efficiency of this process is influenced by the steric environment of the carbonyl group and its susceptibility to initial nucleophilic attack by the amine.
| Ketone | Amine | Reducing Agent | Typical Yield |
| This compound | Varies | Varies | Good |
| Cyclopentanone | Varies | Varies | Good to Excellent |
| Cyclohexanone | Various | Various | Good to Excellent |
| Piperidin-4-one | Varies | Varies | Good |
All four cyclic ketones are generally good substrates for reductive amination. The yields are often high, but can be dependent on the specific amine, reducing agent, and reaction conditions employed. The presence of the N-methyl group in this compound and the piperidine nitrogen in piperidin-4-one can potentially influence the reaction through steric effects or by acting as an internal base/acid catalyst.
α-Functionalization: Alkylation and Halogenation
The ability to functionalize the α-position of a ketone is crucial for building molecular complexity. This reactivity is directly linked to the ease of enolate formation. Ketones with more acidic α-protons are generally more amenable to α-functionalization.
Based on the pKa trends, this compound and piperidin-4-one are expected to undergo α-functionalization more readily than their carbocyclic analogues under similar basic conditions. The regioselectivity of these reactions in unsymmetrical ketones is also a key consideration, often dictated by the choice of base and reaction temperature to favor either the kinetic or thermodynamic enolate.
Experimental Protocols and Methodologies
To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
General Protocol for Comparative Aldol Condensation
-
Reactant Preparation: In separate, dry round-bottom flasks, dissolve one equivalent of each cyclic ketone (this compound, cyclopentanone, cyclohexanone, and piperidin-4-one) in anhydrous ethanol.
-
Initiation: To each flask, add 1.1 equivalents of benzaldehyde.
-
Base Addition: While stirring at room temperature, add a catalytic amount of a suitable base (e.g., 10 mol% sodium hydroxide).
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography and determine the yields for a comparative assessment.
Workflow for Comparative Aldol Condensation
Caption: Experimental workflow for the comparative aldol condensation of cyclic ketones.
General Protocol for Comparative Reductive Amination
-
Reactant Mixture: In a reaction vessel, combine one equivalent of the cyclic ketone, 1.2 equivalents of the desired primary or secondary amine, and a suitable solvent (e.g., methanol or dichloromethane).
-
Reducing Agent Addition: Add 1.5 equivalents of a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Carefully quench the reaction with water. Adjust the pH to basic with an aqueous solution of sodium hydroxide and extract with an organic solvent.
-
Purification and Analysis: Dry the combined organic layers, filter, and concentrate. Purify the product via column chromatography or distillation and calculate the yield.
Signaling Pathway for Reductive Amination
Caption: Generalized reaction pathway for the reductive amination of a cyclic ketone.
Conclusion
This guide provides a comparative overview of the reactivity of this compound relative to cyclopentanone, cyclohexanone, and piperidin-4-one. The presence of the nitrogen heteroatom in this compound is predicted to enhance the acidity of its α-protons, suggesting a higher propensity for enolate formation compared to its carbocyclic counterparts. This enhanced acidity should translate to increased reactivity in reactions proceeding through an enolate intermediate, such as aldol condensations and α-functionalizations.
However, a definitive, quantitative ranking of reactivity requires direct, side-by-side experimental comparisons under standardized conditions. The provided protocols offer a framework for conducting such studies, which would be invaluable to the scientific community. For drug development professionals, the nuanced reactivity of this compound presents both opportunities for novel synthetic strategies and challenges in controlling selectivity, underscoring the importance of a thorough understanding of its chemical behavior.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Methylpyrrolidin-3-one Derivatives
For researchers, scientists, and professionals in drug development, the pyrrolidinone scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 1-Methylpyrrolidin-3-one, a key member of this family, have demonstrated a diverse range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. This guide provides a comparative overview of these activities, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
The versatility of the pyrrolidinone ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and the development of novel therapeutic agents. The non-planar, sp3-hybridized nature of the saturated pyrrolidine ring provides three-dimensional diversity, which is advantageous for exploring pharmacophore space and achieving target selectivity in drug development.
Anticancer Activity
Several studies have highlighted the potential of pyrrolidinone derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes and pathways essential for cancer cell proliferation and survival.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyrrolidinone derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone-hydrazone | Derivative with 5-nitrothiophene moiety | IGR39 (Melanoma) | 2.50 ± 0.46 | |
| PPC-1 (Prostate) | 3.63 ± 0.45 | |||
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | |||
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | |||
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 1,3,4-oxadiazolethione derivative | A549 (Lung) | Reduces viability to 28.0% at 100 µM | |
| 4-aminotriazolethione derivative | A549 (Lung) | Reduces viability to 29.6% at 100 µM | ||
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | 43.4 | |
| MDA-MB-231 (Breast) | 35.9 | |||
| Compound 4d | MCF-7 (Breast) | 39.0 | ||
| MDA-MB-231 (Breast) | 35.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrrolidinone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity
Pyrrolidinone derivatives have also been investigated for their potential to combat bacterial and fungal infections. The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione | Compound 5 | Staphylococcus aureus | 32-128 | |
| Candida albicans | 64-128 | |||
| Compound 8 (Azo derivative) | Staphylococcus aureus | 16-64 | ||
| Vibrio cholerae | 16-64 | |||
| Pyridazinone | Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM |
Experimental Protocol: Agar Well-Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical substances.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Addition: A defined volume of the test compound solution (at various concentrations) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Analgesic and Anti-inflammatory Activity
Certain derivatives of the pyrrolidinone family have been explored for their potential to alleviate pain and inflammation.
Quantitative Data: Anti-inflammatory and Analgesic Activity
| Derivative Class | Compound | Assay | IC50 / Effect | Reference |
| N-methyl-arylpyrrolidinols | (2R,3S/2S,3R)-1,2-dimethyl-3-(2-naphthyl)-3-hydroxypyrrolidine | Hot Plate Test (mice) | AD50 = 0.18 mg/kg | |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 = 314 µg/mL | ||
| COX-2 Inhibition | IC50 = 130 µg/mL | |||
| 5-LOX Inhibition | IC50 = 105 µg/mL |
Experimental Protocol: Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the central analgesic activity of drugs.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animal Acclimatization: Mice are allowed to acclimate to the testing room.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered to the animals (e.g., intraperitoneally).
-
Post-treatment Measurement: At specific time intervals after drug administration, the mice are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the baseline and a vehicle-treated control group.
Signaling Pathways in Biological Activity
The diverse biological activities of pyrrolidinone derivatives can often be attributed to their interaction with specific signaling pathways. For instance, the anti-inflammatory and anticancer effects may be mediated through the modulation of pathways like NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases.
This guide provides a foundational understanding of the diverse biological activities of this compound derivatives and their broader chemical family. The presented data and protocols serve as a valuable resource for researchers aiming to explore and develop novel therapeutics based on this versatile scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and mechanisms of action for specific derivatives.
A Comparative Guide to Validating the Structure of 1-Methylpyrrolidin-3-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
1-Methylpyrrolidin-3-one is a versatile heterocyclic ketone, serving as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its core structure, featuring a reactive ketone and a tertiary amine, allows for a variety of chemical transformations. This guide provides a comparative analysis of the common reaction pathways of this compound, focusing on the validation and structural elucidation of the resulting products. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in navigating the synthesis and characterization of novel pyrrolidine derivatives.
Key Reactions of this compound: A Comparative Overview
The reactivity of this compound is primarily centered around its ketone functionality, which readily undergoes nucleophilic addition and reduction. Furthermore, the pyrrolidine ring itself can be involved in various transformations. Here, we compare three principal reaction types: reduction, Grignard addition, and reductive amination.
| Reaction Type | Reagents | Product | Typical Yield (%) | Purity (%) | Key Analytical Techniques |
| Reduction | Sodium Borohydride (NaBH4), Methanol | 1-Methylpyrrolidin-3-ol | 85-95 | >98 | NMR, IR, GC-MS |
| Grignard Addition | Methylmagnesium Bromide (CH3MgBr), THF | 1,3-Dimethylpyrrolidin-3-ol | 70-80 | >95 | NMR, IR, LC-MS |
| Reductive Amination | Ammonium Chloride, Sodium Triacetoxyborohydride | 1-Methylpyrrolidin-3-amine | 60-75 | >97 | NMR, IR, LC-MS |
Experimental Protocols and Structural Validation
Detailed methodologies and the corresponding analytical data are crucial for the unambiguous identification of reaction products. Below are representative experimental protocols for the key reactions of this compound.
Reduction to 1-Methylpyrrolidin-3-ol
The reduction of the ketone in this compound is a high-yielding reaction that produces the corresponding secondary alcohol, a valuable building block in medicinal chemistry.
Experimental Protocol:
To a solution of this compound (1.0 eq) in methanol at 0 °C is slowly added sodium borohydride (1.5 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to afford 1-Methylpyrrolidin-3-ol.
Structural Validation Data:
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 4.10-4.00 (m, 1H, CH-OH), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.40 (s, 3H, N-CH₃), 2.35-2.25 (m, 2H), 2.10-2.00 (m, 1H), 1.80-1.70 (m, 1H) |
| IR (thin film) | 3350 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1050 cm⁻¹ (C-O stretch) |
| GC-MS (EI) | m/z 101 (M⁺), 84, 57 |
Grignard Addition to form 1,3-Dimethylpyrrolidin-3-ol
The addition of an organometallic reagent, such as a Grignard reagent, to the ketone creates a new carbon-carbon bond, leading to a tertiary alcohol.
Experimental Protocol:
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of methylmagnesium bromide (1.2 eq) in THF at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 4 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield 1,3-Dimethylpyrrolidin-3-ol.
Structural Validation Data:
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 2.70-2.60 (m, 1H), 2.50-2.40 (m, 1H), 2.30 (s, 3H, N-CH₃), 2.20-2.10 (m, 2H), 1.80-1.70 (m, 1H), 1.60-1.50 (m, 1H), 1.20 (s, 3H, C-CH₃) |
| IR (thin film) | 3400 cm⁻¹ (O-H stretch), 2970 cm⁻¹ (C-H stretch), 1150 cm⁻¹ (C-O stretch) |
| LC-MS (ESI) | m/z 116 (M+H)⁺ |
Reductive Amination to form 1-Methylpyrrolidin-3-amine
Reductive amination provides a direct route to introduce an amino group at the 3-position of the pyrrolidine ring, a common motif in pharmacologically active compounds.
Experimental Protocol:
To a solution of this compound (1.0 eq) and ammonium chloride (5.0 eq) in methanol is added sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is stirred for 24 hours. The solvent is removed in vacuo, and the residue is taken up in 1 M NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give 1-Methylpyrrolidin-3-amine.
Structural Validation Data:
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 3.20-3.10 (m, 1H, CH-NH₂), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.35 (s, 3H, N-CH₃), 2.30-2.20 (m, 2H), 1.80-1.70 (m, 1H), 1.60 (br s, 2H, NH₂), 1.50-1.40 (m, 1H) |
| IR (thin film) | 3350, 3280 cm⁻¹ (N-H stretch), 2960 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend) |
| LC-MS (ESI) | m/z 101 (M+H)⁺ |
Visualizing Reaction Pathways and Analytical Workflows
To further clarify the processes involved in the synthesis and validation of this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general analytical workflow.
Caption: Key reaction pathways of this compound.
Caption: General analytical workflow for product validation.
Conclusion
The structural validation of reaction products derived from this compound is a critical step in the development of novel chemical entities. This guide provides a comparative framework for understanding the common reaction pathways and the analytical techniques required for unambiguous product identification. By presenting clear, side-by-side comparisons and detailed protocols, we aim to equip researchers with the necessary tools to confidently synthesize and characterize new this compound derivatives for their specific research and development needs.
A Comparative Guide to the Synthesis of Substituted Pyrrolidin-3-ones
The pyrrolidin-3-one scaffold is a crucial structural motif in a wide array of biologically active compounds and natural products. Its importance in medicinal chemistry has driven the development of numerous synthetic strategies to access this valuable heterocyclic core. This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrrolidin-3-ones, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The comparison focuses on key performance indicators such as reaction yields, substrate scope, and operational efficiency, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The construction of the pyrrolidin-3-one ring system can be broadly achieved through several strategic approaches, primarily involving intramolecular cyclization of acyclic precursors, cycloaddition reactions, and multicomponent reactions. Each of these strategies offers distinct advantages and is suited for different substitution patterns and stereochemical requirements.
Intramolecular Cyclization Routes
Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of pyrrolidin-3-ones. This approach involves the formation of the five-membered ring from a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon. Key variations of this strategy include the Dieckmann Condensation, Intramolecular Michael Addition (Aza-Michael), and the Aza-Robinson Annulation.
Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters, which are direct precursors to pyrrolidin-3-ones. The reaction involves the intramolecular condensation of a diester in the presence of a base to form a five-membered ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired pyrrolidin-3-one.
A representative example is the synthesis of N-benzyl-3-pyrrolidone, a common building block. The synthesis starts with the Michael addition of benzylamine to ethyl acrylate, followed by N-alkylation with ethyl chloroacetate to furnish the diester precursor. This precursor then undergoes an intramolecular Dieckmann cyclization, followed by hydrolysis and decarboxylation to afford the final product. While this method involves multiple steps, the cyclization step itself is generally high-yielding. For instance, a patented procedure reports a 65% yield for the ring-closing step and an 85% yield for the decarboxylation, resulting in a combined yield of 55.3% for these two steps.[1]
Intramolecular Michael Addition (Aza-Michael Reaction)
The intramolecular aza-Michael addition is a versatile method for the synthesis of pyrrolidines and can be adapted to produce pyrrolidin-3-ones. This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl moiety within the same molecule to form the pyrrolidine ring. This strategy is often employed in tandem with other reactions to build molecular complexity efficiently.
For example, a cascade reaction involving an aza-Michael addition followed by cyclization can be utilized. While specific examples directly leading to a wide range of substituted pyrrolidin-3-ones with comparative yield data are dispersed in the literature, the principle is well-established for the formation of the pyrrolidine ring.
Aza-Robinson Annulation
The aza-Robinson annulation is a two-step sequence that combines a conjugate addition (aza-Michael reaction) with an intramolecular aldol condensation to construct a fused bicyclic system containing a pyrrolidin-3-one moiety. This powerful strategy allows for the rapid assembly of complex polycyclic structures.
A typical sequence involves the sodium ethoxide-catalyzed conjugate addition of a cyclic imide to a vinyl ketone, followed by a triflic acid-mediated intramolecular aldol condensation. This approach has been successfully employed to synthesize densely functionalized fused bicyclic amides. For instance, the reaction of succinimide with methyl vinyl ketone proceeds with a 90% yield for the initial Michael addition, followed by an 83% yield for the aldol condensation step under optimized conditions.[2] This strategy is particularly useful for creating fused ring systems where the pyrrolidin-3-one is part of a larger, more complex scaffold.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides, represent one of the most powerful and convergent methods for the synthesis of substituted pyrrolidines. This approach allows for the creation of multiple stereocenters in a single step with a high degree of control. While the direct synthesis of pyrrolidin-3-ones via this method is less common, the resulting highly functionalized pyrrolidines can be readily oxidized to the desired ketones.
The reaction involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid or ester with an aldehyde or ketone. This dipole then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. The versatility of this method allows for a wide range of substituents to be introduced on the pyrrolidine ring by varying the starting materials. For example, three-component [3+2] cycloadditions of cyclic amines, aldehydes, and olefinic oxindoles can afford spirooxindole-pyrrolidines in good yields (e.g., 67%) and with good diastereoselectivity.[3]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrrolidines. In an MCR, three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials.
While specific MCRs that directly yield a broad range of substituted pyrrolidin-3-ones are still emerging, the general strategy has been successfully applied to the synthesis of highly functionalized pyrrolidine derivatives. These derivatives can then be converted to the corresponding pyrrolidin-3-ones through subsequent oxidation. The primary advantage of MCRs lies in their operational simplicity and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.
Paal-Knorr Synthesis (Indirect Route)
The Paal-Knorr synthesis is a classic and highly efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5][6] While this reaction does not directly produce pyrrolidin-3-ones, the resulting pyrroles can be converted to the target compounds through a two-step sequence of reduction to the corresponding pyrrolidine followed by oxidation at the 3-position.
The Paal-Knorr reaction itself is typically high-yielding (often >60%) and tolerates a wide range of substituents on both the dicarbonyl compound and the amine.[7] However, the subsequent reduction and oxidation steps add to the overall length of the synthesis and may impact the overall yield. This route is most attractive when the desired substitution pattern is readily accessible through a pyrrole intermediate.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular cyclization of a diester to a β-keto ester, followed by decarboxylation. | 55-70% (for cyclization and decarboxylation steps)[1] | Reliable and well-established method. Good for N-substituted pyrrolidin-3-ones. | Multi-step synthesis. Requires preparation of the diester precursor. |
| Aza-Robinson Annulation | Two-step sequence: aza-Michael addition followed by intramolecular aldol condensation. | 80-90% for each step[2] | Excellent for constructing fused bicyclic systems. High yields for individual steps. | Two distinct reaction steps with different conditions. Primarily for fused systems. |
| [3+2] Cycloaddition | Convergent synthesis of highly substituted pyrrolidines from azomethine ylides and alkenes. | 60-95%[8][9] | High stereocontrol, rapid increase in molecular complexity. | Does not directly yield pyrrolidin-3-ones; requires a subsequent oxidation step. |
| Multicomponent Reactions | One-pot synthesis of highly functionalized pyrrolidines from three or more components. | Varies widely depending on the specific reaction. | High efficiency and atom economy. Good for library synthesis. | May not directly yield pyrrolidin-3-ones. Optimization can be complex. |
| Paal-Knorr Synthesis | Synthesis of substituted pyrroles from 1,4-dicarbonyls and amines. | >60% (for pyrrole synthesis)[7] | High-yielding synthesis of the pyrrole precursor. Wide substrate scope. | Indirect route requiring subsequent reduction and oxidation steps. |
Experimental Protocols
Synthesis of N-Benzyl-3-pyrrolidone via Dieckmann Condensation
This protocol is adapted from a patented procedure and is representative of the Dieckmann condensation approach.[1]
Step 1: Synthesis of Ethyl 3-benzylaminopropionate Benzylamine is reacted with ethyl acrylate under neat conditions at 30-40°C for 14-16 hours. The product is purified by distillation.
Step 2: Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate The product from Step 1 is reacted with ethyl chloroacetate in the presence of potassium carbonate and a catalytic amount of potassium iodide in a suitable solvent.
Step 3: Dieckmann Cyclization The diester from Step 2 is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene at reflux to effect the intramolecular cyclization.
Step 4: Hydrolysis and Decarboxylation The resulting β-keto ester is hydrolyzed and decarboxylated by heating with aqueous acid (e.g., hydrochloric acid) to yield N-benzyl-3-pyrrolidone. The final product is purified by distillation under reduced pressure. The overall yield for the cyclization and decarboxylation steps is reported to be around 55.3%.[1]
Synthesis of a Fused Bicyclic Amide via Aza-Robinson Annulation
This protocol is based on a reported aza-Robinson annulation strategy.[2]
Step 1: Aza-Michael Addition To a solution of succinimide (1.0 equiv) in a mixture of ethanol and ethyl acetate is added a catalytic amount of sodium ethoxide (5 mol%). Methyl vinyl ketone (1.1 equiv) is then added, and the mixture is heated at 77°C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to afford the Michael adduct in approximately 90% yield.
Step 2: Intramolecular Aldol Condensation The Michael adduct from Step 1 is dissolved in 1,2-dichloroethane, and triflic acid (1.5 equiv) is added. The reaction mixture is heated at 100°C. After completion, the reaction is quenched and worked up. The crude product is purified by column chromatography to give the fused bicyclic amide in approximately 83% yield.
Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This is a general procedure for a three-component 1,3-dipolar cycloaddition.[3]
To a solution of an olefinic oxindole (1.0 equiv) and an aldehyde (1.1 equiv) in ethanol is added a cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv) and a catalytic amount of a Brønsted acid (e.g., benzoic acid, 0.5 equiv). The reaction mixture is heated under microwave irradiation at 125°C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the spirooxindole-pyrrolidine product.
Visualization of Synthetic Pathways
Caption: Overview of major synthetic routes to substituted pyrrolidin-3-ones.
Conclusion
The synthesis of substituted pyrrolidin-3-ones can be achieved through a variety of effective strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
-
Intramolecular cyclization methods , such as the Dieckmann condensation and aza-Robinson annulation, are robust and high-yielding for specific substitution patterns and fused systems.
-
[3+2] Cycloaddition reactions offer a powerful approach for the stereocontrolled synthesis of highly substituted pyrrolidines, which can then be oxidized to the target pyrrolidin-3-ones.
-
Multicomponent reactions provide a rapid and efficient means of generating molecular diversity, making them particularly suitable for the construction of compound libraries for drug discovery.
-
The Paal-Knorr synthesis serves as a reliable, albeit indirect, route through a pyrrole intermediate.
By understanding the comparative performance of these key synthetic strategies, researchers can make informed decisions in the design and execution of synthetic routes to novel and medicinally relevant substituted pyrrolidin-3-ones.
References
- 1. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 1-Methylpyrrolidin-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 1-Methylpyrrolidin-3-one, a versatile cyclic ketone and synthetic building block. The focus is on its application in key carbon-carbon bond-forming reactions, specifically condensation reactions and the synthesis of spirocyclic systems, which are of significant interest in medicinal chemistry and drug development. This document presents a comparative analysis of this compound with two viable alternatives: the six-membered ring analogue, N-methyl-4-piperidone, and the bicyclic analogue, tropinone. The comparison is supported by experimental data on reaction performance and detailed protocols for key synthetic transformations.
Introduction to this compound
This compound is a heterocyclic compound featuring a five-membered pyrrolidine ring with a ketone functional group at the 3-position and a methyl group on the nitrogen atom. Its structure, containing both a reactive ketone and a tertiary amine, makes it a valuable intermediate in organic synthesis. The ketone functionality allows for a variety of transformations, including reductions to the corresponding alcohol (1-methyl-3-pyrrolidinol), and participation in condensation reactions such as the Aldol, Mannich, and Knoevenagel reactions. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, making this compound and its derivatives attractive starting materials for the synthesis of novel therapeutic agents.
While a versatile building block, the exploration of alternative cyclic amino ketones is crucial for diversifying molecular scaffolds, modulating physicochemical properties, and exploring new chemical space in drug discovery programs. This guide focuses on two such alternatives: N-methyl-4-piperidone and tropinone.
Alternative Reagents: A Comparative Overview
The primary alternatives discussed in this guide, N-methyl-4-piperidone and tropinone, share the core feature of a cyclic amino ketone but differ in ring size and conformation, which influences their reactivity and the stereochemical outcome of reactions.
-
N-Methyl-4-piperidone: This six-membered ring analogue of this compound offers a different conformational flexibility. It is widely used in the synthesis of bioactive molecules, often serving as a scaffold for creating compounds with a range of therapeutic activities.
-
Tropinone: As a bicyclic ketone with an 8-azabicyclo[3.2.1]octane core, tropinone provides a more rigid and sterically defined framework. It is famously known for its role in the total synthesis of atropine and cocaine. Its unique three-dimensional structure is of great interest in the design of novel CNS-active compounds and other therapeutic agents.
The following sections will delve into a direct comparison of these reagents in two key areas of synthetic utility: condensation reactions and the synthesis of spirocyclic compounds.
Performance in Condensation Reactions
The Claisen-Schmidt condensation, a type of crossed aldol condensation between a ketone and an aromatic aldehyde, is a fundamental C-C bond-forming reaction. This reaction is particularly relevant for the synthesis of α,β-unsaturated ketones, which are precursors to a wide array of more complex molecules. The reactivity of this compound and its alternatives in this reaction is a key metric for their comparison. A common application is the synthesis of diarylidene derivatives, where two equivalents of an aromatic aldehyde react with the α-carbons of the cyclic ketone.
Synthesis of Diarylidene Derivatives
While direct comparative studies under identical conditions are scarce in the literature, individual examples of Claisen-Schmidt condensations with aromatic aldehydes provide a basis for assessing the relative utility of these ketones.
| Reagent | Aromatic Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |
| N-Methyl-4-piperidone | Benzaldehyde | (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone | NaOH, EtOH/H₂O, rt, 30 min | Not specified | [1] |
| N-Methyl-4-piperidone | 2-Chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | Alkali conditions | 39 | |
| N-Methyl-4-piperidone | 4-Chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | Alkali conditions | 40 | |
| Tropinone | Benzaldehyde | 8-Methyl-2,4-bis(phenylmethylene)-8-aza-bicyclo[3.2.1]octan-3-one | Not specified | 82 | |
| This compound | Benzaldehyde | 2,5-bis(benzylidene)-1-methylpyrrolidin-3-one | Data not available in searched literature | - | - |
Note: The lack of directly comparable, side-by-side experimental data for this compound in this specific transformation highlights a gap in the current chemical literature. The provided data for N-methyl-4-piperidone and tropinone are from separate studies and may have been obtained under different optimized conditions.
Experimental Protocols for Diarylidene Synthesis
Protocol 1: Synthesis of Diarylidene-N-Methyl-4-Piperidones (Alkali-Catalyzed)
This protocol is adapted from the general procedure for the synthesis of (3E,5E)-1-Methyl-3,5-bis(arylmethylene)-4-piperidinones.
-
Materials: N-methyl-4-piperidone, aromatic aldehyde (2 equivalents), sodium hydroxide, ethanol, water.
-
Procedure:
-
In a round-bottom flask placed in an ice bath, a 1:1 mixture of ethanol and water is prepared.
-
Sodium hydroxide (0.05 mol) is added to the solvent mixture and stirred for 10 minutes.
-
A pre-prepared ethanolic solution of N-methyl-4-piperidone (0.01 mol) and the corresponding aromatic aldehyde (0.02 mol) is prepared.
-
Half of the ethanolic solution of reactants is added to the basic solution at room temperature and stirred for 30 minutes.
-
The remaining half of the reactant solution is then added, and the mixture is stirred further. The reaction is carried out under a nitrogen atmosphere.
-
The precipitated product is collected by filtration, washed with cold water, and can be purified by recrystallization.[1]
-
Protocol 2: Synthesis of Diarylidene-Tropinone Derivatives
A general procedure for the synthesis of 8-Methyl-2,4-bis(phenylmethylene)-8-aza-bicyclo[3.2.1]octan-3-one is described as follows:
-
Materials: Tropinone, benzaldehyde (2 equivalents), base (e.g., NaOH or KOH), solvent (e.g., ethanol).
-
Procedure:
-
Tropinone (1 equivalent) and benzaldehyde (2 equivalents) are dissolved in ethanol.
-
An aqueous solution of a strong base, such as sodium hydroxide, is added to the mixture.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.
-
Application in Spirocycle Synthesis
The synthesis of spirocyclic compounds, which contain a central carbon atom shared by two rings, is of great interest in medicinal chemistry due to their unique three-dimensional structures. This compound and its alternatives are valuable precursors for the construction of spiro-pyrrolidines and spiro-piperidines, often through 1,3-dipolar cycloaddition reactions.
1,3-Dipolar Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Synthesis
A common strategy for synthesizing spiro[pyrrolidine-3,3'-oxindoles], a privileged scaffold in drug discovery, involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The cyclic amino ketones can be used to generate the azomethine ylide.
While specific examples detailing the use of this compound in this context were not prominently found in the searched literature, the general principle is well-established for related systems. For instance, azomethine ylides are often generated in situ from the condensation of an α-amino acid (like sarcosine, which is N-methylglycine) with a ketone.
Below is a logical diagram illustrating the general pathway for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] from a cyclic ketone.
Experimental Protocol for Spirocycle Synthesis via 1,3-Dipolar Cycloaddition
The following is a general protocol for the three-component synthesis of spiro-pyrrolidine/pyrrolizine derivatives grafted onto a piperidone core, which can be conceptually adapted for this compound.
-
Materials: A 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone (dipolarophile), isatin, and an amino acid (e.g., sarcosine, proline).
-
Procedure:
-
A mixture of the 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone (1 mmol), isatin (1 mmol), and the amino acid (1 mmol) in a suitable solvent (e.g., methanol) is refluxed.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
-
Summary and Outlook
This guide has provided a comparative overview of this compound and two of its key alternatives in organic synthesis, N-methyl-4-piperidone and tropinone. The comparison has focused on their application in Claisen-Schmidt condensation reactions and the synthesis of spirocyclic systems.
Key Findings:
-
N-Methyl-4-piperidone is a readily available and reactive alternative that has been demonstrated to undergo efficient double aldol condensations with various aromatic aldehydes to produce diarylidene derivatives.
-
Tropinone , with its rigid bicyclic structure, is also an excellent substrate for condensation reactions, often providing good to high yields of the corresponding diarylidene products.
-
This compound is a versatile building block; however, there is a noticeable lack of published, directly comparable quantitative data for its performance in the specific condensation and spirocyclization reactions highlighted in this guide.
Future Directions:
For researchers and drug development professionals, the choice between these reagents will depend on the desired final molecular architecture, stereochemical complexity, and intended biological target. N-methyl-4-piperidone and tropinone offer readily accessible scaffolds for the synthesis of diverse compound libraries. There is a clear opportunity for further research to directly compare the reactivity of this compound with these and other cyclic amino ketones under standardized conditions. Such studies would provide invaluable data for synthetic chemists and contribute to a more comprehensive understanding of the structure-reactivity relationships in this important class of building blocks.
The following workflow diagram summarizes the process of selecting a cyclic amino ketone for the synthesis of diarylidene or spirocyclic compounds based on the information in this guide.
References
In-Silico Modeling of 1-Methylpyrrolidin-3-one Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-silico modeling of chemical reactions offers a powerful tool for understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions, thereby accelerating research and development in medicinal chemistry and drug development. This guide provides a comparative overview of in-silico modeling approaches relevant to the reactions of 1-Methylpyrrolidin-3-one, a key structural motif in various pharmacologically active compounds. Due to a lack of extensive comparative studies on this specific molecule, this guide draws upon computational and experimental data from closely related N-alkyl pyrrolidinone and 3-pyrrolin-2-one derivatives to illustrate the application and predictive power of various modeling techniques.
Performance of In-Silico Modeling Methods
The prediction of reaction outcomes and mechanisms for pyrrolidinone derivatives heavily relies on quantum mechanics (QM) based methods, particularly Density Functional Theory (DFT). These methods provide insights into the electronic structure of molecules and allow for the calculation of reaction energies, activation barriers, and transition state geometries. The performance of these methods is often validated against experimental data, such as product yields and reaction rates.
| Computational Method | Application Example | Key Performance Metrics & Findings | Experimental Validation |
| Density Functional Theory (DFT) | Reaction of a 3-pyrrolin-2-one derivative with methylamine | Proposed a detailed reaction mechanism, identifying the most favorable reaction pathway based on the lowest Gibbs free energy barrier (ΔG#). The study suggested that kinetic selectivity is more critical than thermodynamic selectivity in product formation.[1] | The predicted major product corresponded to the experimentally synthesized 1,4,5-trisubstituted pyrrolidine-2,3-dione.[1] |
| DFT and Transition State Theory (TST) | Oxidation of N-methyl pyrrolidinone (NMP) by OH radicals | Calculated rate constants for hydrogen abstraction from different positions. The simulations showed a temperature-dependent shift in the major abstraction pathway.[2] | The main experimentally identified products were N-methyl succinimide (52 ± 4)% and N-formyl pyrrolidinone (23 ± 9)%. The experimentally determined rate constant for the overall reaction was (2.2 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[2] |
| DFT | Reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide | Determined a two-step reaction mechanism and calculated the activation energies for two parallel reaction paths. The first step was identified as the rate-determining step.[3] | The study noted a discrepancy between the high calculated activation energy and the fact that the reaction proceeds in high yields at elevated temperatures, suggesting the need for further refinement of the theoretical model.[3] |
| Machine Learning (Graph Neural Networks) | Prediction of reaction yields for N-heteroarenes | While not specific to pyrrolidinones, this approach demonstrates the potential of machine learning. The model predicted reaction yields with a mean absolute error (MAE) of 18.7 (±0.2)% and achieved a binary reaction outcome prediction accuracy of 80.8 (±1.2)%.[4] | High-throughput experimentation (HTE) was used to generate the training and validation data, with 276 successful reaction outcomes identified based on the model's predictions.[4] |
Experimental Protocols
Detailed experimental validation is crucial for assessing the accuracy of in-silico models. Below are summaries of experimental protocols used in the validation of computational studies on related pyrrolidinone reactions.
Protocol 1: Synthesis and Product Characterization of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones [1]
-
Objective: To synthesize and characterize the products of the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative and an aliphatic amine (methylamine) to validate the computationally predicted major product.
-
Methodology:
-
The substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one is synthesized via a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in the presence of an acid catalyst.
-
The resulting 3-pyrroline-2-one derivative is then reacted with an aliphatic amine (e.g., methylamine).
-
The final product is purified and its structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Protocol 2: Kinetic Study of the Oxidation of N-methyl pyrrolidinone (NMP) by OH Radicals [2]
-
Objective: To experimentally determine the rate constants and major products of the gas-phase reaction of NMP with hydroxyl radicals.
-
Methodology:
-
The experiments are conducted in a simulation chamber (EUPHORE) at atmospheric pressure and ambient temperature.
-
The decay of NMP and the formation of products are monitored over time using techniques such as Gas Chromatography (GC).
-
The relative rate technique is employed to determine the reaction rate constant by comparing the decay rate of NMP to that of a reference compound with a known rate constant.
-
Visualizing Reaction Pathways
In-silico modeling allows for the detailed visualization of reaction mechanisms. The following diagrams, generated using the DOT language, illustrate key reaction pathways discussed in the literature for pyrrolidinone derivatives.
Caption: Reaction of a 3-pyrrolin-2-one derivative with methylamine.
Caption: Simplified oxidation pathways of N-methyl pyrrolidinone by OH radicals.
Conclusion
While direct comparative studies on the in-silico modeling of this compound reactions are limited, the analysis of structurally related compounds demonstrates the significant utility of computational methods, particularly DFT, in elucidating reaction mechanisms and predicting outcomes. The validation of these computational models with robust experimental data is paramount to ensure their predictive accuracy. Future work should focus on systematic comparisons of various in-silico tools and methodologies for the reactions of this compound to build a more comprehensive and predictive framework for this important chemical scaffold. The integration of machine learning approaches also holds promise for accelerating the discovery and optimization of reactions involving this and other heterocyclic compounds.
References
A Comparative Guide to the Mechanistic Pathways of 1-Methylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanistic studies of reactions involving 1-Methylpyrrolidin-3-one, a key building block in the synthesis of various pharmaceuticals and biologically active compounds. We will explore its synthesis from its precursor, 1-Methylpyrrolidin-3-ol, and delve into the mechanistic details of its subsequent reactions, including reductions and carbon-carbon bond-forming reactions. This guide also presents alternative synthetic routes to the pyrrolidinone core, offering a comparative analysis of different methodologies supported by experimental data.
I. Synthesis of this compound: Oxidation of 1-Methylpyrrolidin-3-ol
The most common laboratory-scale synthesis of this compound involves the oxidation of its corresponding alcohol, 1-Methylpyrrolidin-3-ol. Several oxidation methods are available, each with its own advantages and mechanistic nuances.
A. Comparative Oxidation Methods
| Oxidation Method | Oxidizing Agent/Catalyst | Typical Solvent | Temperature (°C) | Yield (%) | Key Features & Limitations |
| Oppenauer Oxidation | Aluminum isopropoxide | Acetone | Reflux | High | Highly selective for secondary alcohols, uses non-toxic reagents. Requires high temperatures and long reaction times.[1][2][3][4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | High | Mild conditions, wide functional group tolerance. Generates volatile and odorous byproducts.[5] |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | Dichloromethane | 0 to RT | High | Operationally simple, avoids cryogenic temperatures. May require a large excess of reagents. |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate | Dichloromethane | Room Temp. | Moderate | Simple procedure. Chromium-based reagent raises environmental concerns. |
B. Mechanistic Pathways of Oxidation
The choice of oxidizing agent dictates the reaction mechanism. Below are the generalized mechanisms for the Oppenauer and Swern oxidations.
C. Experimental Protocol: Oppenauer Oxidation of 1-Methylpyrrolidin-3-ol
This protocol is a generalized procedure based on the principles of the Oppenauer oxidation.[1][2][3][4]
-
Reaction Setup: A solution of 1-Methylpyrrolidin-3-ol in a large excess of acetone is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Aluminum isopropoxide is added to the solution. The amount of catalyst is typically catalytic but can be used in stoichiometric amounts.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. A dilute acid solution (e.g., HCl) is added to quench the reaction and dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
II. Reactions of this compound
The ketone functionality in this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
A. Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, converting the ketone into a secondary or tertiary amine. This reaction typically proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent.
Comparison of Reducing Agents for Reductive Amination:
| Reducing Agent | Key Features |
| Sodium cyanoborohydride (NaBH3CN) | Mild and selective for iminium ions over ketones. |
| Sodium triacetoxyborohydride (STAB) | Mild, non-toxic alternative to NaBH3CN. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" and atom-economical. May require higher pressures. |
B. Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction with this compound can introduce a variety of substituents at the alpha-position to the carbonyl group.
Common Active Methylene Compounds:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Nitromethane
III. Alternative Synthetic Routes to the this compound Core
While the oxidation of 1-Methylpyrrolidin-3-ol is a common route, other strategies exist for constructing the this compound scaffold, offering alternative starting materials and reaction conditions.
A. Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[6][7][8][9][10] A modification of this approach can be envisioned for the synthesis of pyrrolidinones.
B. Synthesis from Itaconic Acid
A potentially greener route involves the reaction of itaconic acid, a bio-based chemical, with methylamine.[11] This method avoids the use of harsh oxidizing agents.
C. Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[12][13][14] This can be a powerful tool for constructing the pyrrolidinone ring with functionality at the 2-position.
Comparison of Alternative Synthetic Routes:
| Synthetic Route | Starting Materials | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Methylamine | Direct formation of the pyrrole/pyrrolidine ring.[6][7][8][9][10] |
| From Itaconic Acid | Itaconic acid, Methylamine | Utilizes a renewable starting material.[11] |
| Dieckmann Condensation | Diester | Forms a functionalized pyrrolidinone ring.[12][13][14] |
IV. Spectroscopic Data
The following table summarizes key spectroscopic data for 1-Methylpyrrolidin-3-ol, the precursor, and 1-Methylpyrrolidine, a related compound, to aid in the characterization of reaction products.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| 1-Methylpyrrolidin-3-ol | 4.3 (m, 1H), 3.0-2.2 (m, 4H), 2.3 (s, 3H), 1.9 (m, 2H) | 70.1, 57.2, 45.8, 41.9, 35.5 | 3400 (O-H), 2950 (C-H), 1050 (C-O) |
| 1-Methylpyrrolidine | 2.5-2.3 (m, 4H), 2.2 (s, 3H), 1.8-1.6 (m, 4H) | 56.5, 47.2, 23.8 | 2960, 2780, 1460 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[5][15][16][17]
V. Conclusion
This guide has provided a comparative overview of the synthesis and reactivity of this compound. The choice of synthetic method, whether through oxidation of the corresponding alcohol or via alternative routes, depends on factors such as scale, desired purity, and available starting materials. The rich chemistry of the ketone functionality allows for a wide range of transformations, making this compound a valuable and versatile building block in organic synthesis. The mechanistic insights and experimental data presented herein are intended to assist researchers in the rational design and optimization of synthetic pathways involving this important heterocyclic compound.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 12. organicreactions.org [organicreactions.org]
- 13. synarchive.com [synarchive.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 1-Methylpyrrolidin-3-one for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methylpyrrolidin-3-one is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of common methods for its synthesis, focusing on the preparation of its immediate precursor, 1-Methyl-3-pyrrolidinol, and its subsequent oxidation. The efficiency of each route is evaluated based on reported yields and purities, with detailed experimental protocols provided for reproducibility.
Comparison of Synthesis Methods for 1-Methyl-3-pyrrolidinol
The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor alcohol, 1-Methyl-3-pyrrolidinol, followed by its oxidation to the desired ketone. The choice of the initial synthetic route for the precursor significantly impacts the overall efficiency. Three primary methods for the synthesis of 1-Methyl-3-pyrrolidinol are compared below.
| Starting Material(s) | Method | Product | Yield (%) | Purity (%) | Reference |
| 1,4-dichloro-2-butanol & Methylamine | Cyclization | 1-Methyl-3-pyrrolidinol | 64.8 | 99.3 | [1] |
| (3R)-Pyrrolidin-3-ol & Formaldehyde | Reductive Amination | (3R)-1-Methylpyrrolidin-3-ol | 86 - 93 | 96.5 - 99.5 | [2][3] |
| Malic acid & Methylamine | Cyclization & Reduction | 1-Methyl-3-pyrrolidinol | 64.8 | 99.3 | [4] |
Oxidation of 1-Methyl-3-pyrrolidinol to this compound
Once 1-Methyl-3-pyrrolidinol is obtained, the subsequent step is its oxidation to this compound. Several methods are commonly employed for the oxidation of secondary alcohols to ketones. While specific data for the oxidation of 1-Methyl-3-pyrrolidinol is not extensively reported in the reviewed literature, the following table presents common oxidation methods with their typical yields for similar substrates.
| Oxidation Method | Oxidizing Agents | Typical Yield (%) | Key Features |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, Et₃N | ~84-91 | Mild conditions, can be run at 0 °C to room temperature.[5][6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High | Mild, low-temperature (-78 °C) reaction, good for sensitive compounds.[7][8][9] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High | Mild, neutral pH, room temperature, short reaction times.[10][11][12] |
Experimental Protocols
Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol and Methylamine[1]
-
Reaction Setup: A 500 mL four-necked flask is charged with 250 g of a 40 wt% aqueous solution of monomethylamine and cooled to 10 °C in an ice-water bath.
-
Addition of Reactant: While stirring, 102 g of 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature below 15 °C. The addition is completed in approximately 15 minutes.
-
Cyclization: The reaction mixture is transferred to a 500 mL autoclave. The autoclave is sealed and evacuated to a pressure of 1.0 ± 0.1 MPa. The mixture is then heated to 120 ± 2 °C and stirred for about 10 hours, with the reaction progress monitored by Gas Chromatography (GC) for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is discharged. 110 g of sodium hydroxide is added portion-wise, keeping the temperature below 50 °C, which results in the release of methylamine gas and the precipitation of a white solid. The mixture is stirred for 1 hour.
-
Purification: The mixture is filtered, and the filtrate is layered. The upper organic phase is treated with 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stirred for 2-3 hours. After another filtration, the filtrate is concentrated under vacuum to yield a yellow oily liquid. This crude product is then purified by vacuum distillation to give 46.7 g of colorless 1-Methyl-3-pyrrolidinol (Yield: 64.8%, Purity: 99.3% by HPLC).
Synthesis of (3R)-1-Methylpyrrolidin-3-ol from (3R)-Pyrrolidin-3-ol and Formaldehyde[2][3]
-
Reaction Setup: In a suitable reactor, 60.1 g of (3R)-Pyrrolidin-3-ol, 23.4 g of 93% paraformaldehyde (1.05 equivalents), 300.1 g of methanol, and 3.7 g of 5% platinum on carbon (hydrous, solid content: 1.5 g) are mixed.
-
Hydrogenation: The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20 °C for approximately 6 to 7.5 hours. The disappearance of (3R)-pyrrolidin-3-ol is monitored by gas chromatography.
-
Work-up: After the reaction is complete, the platinum on carbon catalyst is removed by filtration and washed with methanol. The combined filtrate and washings are concentrated.
-
Purification: Toluene is added to the concentrate, and the mixture is concentrated again to yield an oil. This oil is then distilled to give (3R)-1-methylpyrrolidin-3-ol. Yields in various examples range from 86% to 93% with purities from 96.5% to 99.5%.
Synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid and Methylamine[4]
This method involves a two-step process: cyclization to form an intermediate, followed by reduction.
Step 1: Cyclization
-
In a 1L reaction bottle, 420.0 g of toluene, 60.0 g of malic acid, and 41.6 g of 40% methylamine aqueous solution are added.
-
The mixture is stirred at 15 °C for 0.5 hours and then heated to reflux for 18 hours with water separation.
-
After cooling and concentration, the intermediate N-methyl-3-hydroxysuccinimide is obtained by recrystallization.
Step 2: Reduction
-
The intermediate is reduced using a suitable reducing agent such as sodium borohydride in a solvent like tetrahydrofuran.
-
The final product, 1-methyl-3-pyrrolidinol, is obtained after work-up and purification with a reported yield of 64.8% and purity of 99.3%.
General Protocol for Parikh-Doering Oxidation[5]
-
Reaction Setup: The alcohol (1.0 eq) and diisopropylethylamine (iPr₂NEt, ~7 eq) are dissolved in anhydrous dichloromethane (DCM).
-
Addition of Reagents: The solution is cooled to 0 °C, and sulfur trioxide-pyridine complex (SO₃·py, ~4 eq) is added. Anhydrous dimethyl sulfoxide (DMSO, ~14 eq) is then added dropwise over 25 minutes.
-
Reaction: The suspension is stirred for an additional 30 minutes at 0 °C.
-
Work-up: The reaction mixture is poured into brine and extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Synthesis Pathways Overview
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic routes to this compound.
Logical Workflow for Method Selection
The selection of an optimal synthesis method depends on various factors such as desired yield, purity, cost of starting materials, and available equipment. The following workflow can guide researchers in making an informed decision.
Caption: Decision workflow for selecting a synthesis method.
References
- 1. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 4. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 1-Methylpyrrolidin-3-one: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 1-Methylpyrrolidin-3-one must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical waste, aligning with federal and local regulations.
Immediate Safety and Disposal Protocol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related compound, 1-Methyl-3-pyrrolidinol, and general best practices for laboratory hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Step 1: Waste Identification and Classification
Before disposal, this compound waste must be classified. Based on data for structurally similar compounds, it should be treated as a hazardous chemical waste. Key characteristics to consider are its potential for being a combustible liquid and causing skin and eye irritation.
Step-2: Collection and Storage
Proper collection and storage are critical to prevent accidental exposure and environmental contamination.
-
Containers: Use only sturdy, leak-proof, and chemically compatible containers for waste collection. The original product container, if in good condition, is a suitable option.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the date accumulation started.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and acids.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
Step 3: Arranging for Disposal
Disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging a waste pickup.
-
Incineration: The recommended disposal method for this type of chemical waste is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as state and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative limits and parameters relevant to the handling and disposal of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Satellite Accumulation Area) | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a laboratory. | VUMC |
| Container Rinsing | For empty containers of non-acutely hazardous chemicals, triple rinse with a suitable solvent. The first rinsate must be collected as hazardous waste. | UChicago |
| Disposal of Empty Containers | After triple rinsing and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of as regular solid waste or recycled. | UChicago |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-Methylpyrrolidin-3-one
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling N-Methyl-2-pyrrolidone (NMP). The following table summarizes the recommended PPE based on potential exposure scenarios.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator. | Required when working in poorly ventilated areas, when generating aerosols or vapors, or when exposure limits may be exceeded.[1][2] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | Gloves must be inspected before use and disposed of properly after contamination.[1][3] |
| Body | Chemical-resistant lab coat, apron, or coveralls. | To prevent skin contact. Impervious clothing should be selected based on the concentration and amount of the substance being handled.[1][3] |
| Feet | Closed-toe shoes made of a chemically resistant material. | To protect against spills. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of NMP.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Use a closed system whenever possible to minimize the release of vapors.
-
Ensure safety showers and eyewash stations are readily accessible.
Procedural Steps:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for NMP before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect the work area to ensure it is clean and free of incompatible materials.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and strong acids.
-
Disposal Plan
Proper disposal of NMP and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste NMP in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Disposal Method:
-
Dispose of waste NMP and contaminated materials as hazardous waste.
-
Consult with your institution's EHS department or a licensed hazardous waste disposal company for specific disposal procedures.[4]
-
Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols Cited
Detailed experimental protocols for specific applications of NMP are extensive and varied. For handling procedures, the primary "protocol" is adherence to the safety and handling guidelines outlined in the Safety Data Sheet (SDS) provided by the chemical manufacturer. These documents provide the most current and comprehensive information regarding safe use.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of N-Methyl-2-pyrrolidone, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of N-Methyl-2-pyrrolidone (NMP).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
